Product packaging for 2-Ethoxycyclohex-2-en-1-one(Cat. No.:CAS No. 29941-82-0)

2-Ethoxycyclohex-2-en-1-one

Cat. No.: B1360216
CAS No.: 29941-82-0
M. Wt: 140.18 g/mol
InChI Key: PJLUWPNLDKJSCF-UHFFFAOYSA-N
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Description

2-Ethoxycyclohex-2-en-1-one is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B1360216 2-Ethoxycyclohex-2-en-1-one CAS No. 29941-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxycyclohex-2-en-1-one
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InChI

InChI=1S/C8H12O2/c1-2-10-8-6-4-3-5-7(8)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLUWPNLDKJSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184044
Record name 2-Ethoxycyclohex-2-en-1-one
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Molecular Weight

140.18 g/mol
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CAS No.

29941-82-0
Record name 2-Ethoxy-2-cyclohexen-1-one
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Record name 2-Ethoxycyclohex-2-en-1-one
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Record name 2-Ethoxycyclohex-2-en-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-ethoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical properties, synthesis, and potential biological activities.

Core Properties and Identification

This compound, identified by the CAS number 29941-82-0 , is a cyclic enone with the molecular formula C₈H₁₂O₂.[1][2][3] Its structure features a six-membered ring containing a ketone and an adjacent carbon-carbon double bond with an ethoxy substituent. This arrangement of functional groups makes it a versatile building block in various chemical transformations.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for designing and executing chemical reactions and purification procedures.

PropertyValueUnitSource
Molecular Weight 140.18 g/mol [1][2][4]
Molecular Formula C₈H₁₂O₂[1][2][3]
CAS Number 29941-82-0[1][2][3]
Boiling Point (Calculated) 501.04K[4]
logP (Octanol/Water Partition Coefficient) 1.660[4]
Water Solubility (log10WS, Calculated) -1.78[4]
Enthalpy of Vaporization (ΔvapH°, Calculated) 41.75kJ/mol[4]
Enthalpy of Fusion (ΔfusH°, Calculated) 8.77kJ/mol[4]
Standard Gibbs Free Energy of Formation (ΔfG°) -158.62kJ/mol[4]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -357.40kJ/mol[4]
Critical Temperature (Tc, Calculated) 722.96K[4]
Critical Pressure (Pc, Calculated) 3423.86kPa[4]

Synthesis of this compound and its Precursors

Experimental Protocol: Synthesis of 3-Ethoxy-2-cyclohexenone

This procedure, adapted from Organic Syntheses, describes the acid-catalyzed reaction of dihydroresorcinol with ethanol.[5]

Materials:

  • Dihydroresorcinol (0.472 mole)

  • p-Toluenesulfonic acid monohydrate (2.3 g)

  • Absolute ethanol (250 ml)

  • Benzene (900 ml)

Procedure:

  • A mixture of dihydroresorcinol, p-toluenesulfonic acid monohydrate, and absolute ethanol in benzene is placed in a 2-liter flask equipped with a total-reflux, variable-take-off distillation head.

  • The mixture is heated to boiling, and the azeotrope of benzene, ethanol, and water is removed at a rate of approximately 100 ml per hour. This distillation process typically requires 6–8 hours.

  • After the removal of the azeotrope, the remaining benzene is distilled off under reduced pressure.

  • The residue is then distilled under reduced pressure to yield 3-ethoxy-2-cyclohexenone.

General Method for the Preparation of 2-Alkoxy-2-cyclohexenones

A general strategy for the synthesis of 2-alkoxy-cycloenones involves the oxidative functionalization of the corresponding cyclohexanone with an alcohol. This one-pot reaction proceeds through a tandem iodination, substitution, oxidation, and addition-elimination sequence to afford the desired 2-alkoxy-2-cyclohexen-1-one in moderate to excellent yields.[7]

Potential Biological Activity and Signaling Pathways

Cyclohexenone derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[8][9][10][11] The reactivity of the α,β-unsaturated ketone moiety allows these compounds to act as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues, such as cysteine, in various biological macromolecules.[10] This interaction can lead to enzyme inhibition, induction of oxidative stress, and ultimately, apoptosis in cancer cells.[10]

One of the key molecular targets for some cyclohexenone derivatives is cyclooxygenase-2 (COX-2), an enzyme that is frequently overexpressed in various cancers and plays a crucial role in inflammation and tumorigenesis.[12][13][14] Inhibition of COX-2 can suppress tumor growth by reducing angiogenesis, promoting apoptosis, and inhibiting cell proliferation and invasion.[12][15]

Below is a diagram illustrating the central role of COX-2 in cancer-related signaling pathways.

COX2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_cox2 COX-2 Regulation and Activity cluster_downstream Downstream Effects in Cancer Inflammatory Stimuli Inflammatory Stimuli MAPK MAPK Inflammatory Stimuli->MAPK activates PKC PKC Inflammatory Stimuli->PKC activates NFkB NFkB MAPK->NFkB activates PKC->NFkB activates COX2_gene COX-2 Gene Transcription NFkB->COX2_gene induces COX2_protein COX-2 Protein COX2_gene->COX2_protein translates to Arachidonic_Acid Arachidonic Acid PGE2 Prostaglandin E2 (PGE2) Arachidonic_Acid->PGE2 catalyzed by Proliferation Increased Cell Proliferation PGE2->Proliferation Angiogenesis Enhanced Angiogenesis PGE2->Angiogenesis Apoptosis_Resistance Apoptosis Resistance PGE2->Apoptosis_Resistance Invasion_Metastasis Invasion and Metastasis PGE2->Invasion_Metastasis

Figure 1: COX-2 Signaling Pathway in Cancer.

This diagram illustrates how inflammatory stimuli can activate signaling cascades involving MAPK, PKC, and NF-κB, leading to the transcription and translation of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin E2 (PGE2), which in turn promotes key cancer hallmarks such as increased cell proliferation, angiogenesis, resistance to apoptosis, and invasion and metastasis.[12][14] The potential of this compound and related cyclohexenone derivatives to inhibit COX-2 makes them attractive candidates for further investigation in cancer therapy.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties. While direct and detailed synthetic protocols are not extensively published, its synthesis can be approached through established methods for related cyclohexenone derivatives. The broader class of cyclohexenones exhibits significant potential as anticancer agents, with COX-2 inhibition being a plausible mechanism of action. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the chemistry and therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethoxycyclohex-2-en-1-one (CAS No. 29941-82-0), a valuable intermediate in organic synthesis. This document details a proposed synthetic pathway, experimental protocols, and a thorough analysis of its spectroscopic properties. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

This compound is a cyclic enol ether that holds significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its conjugated system and reactive carbonyl group make it a versatile substrate for a variety of chemical transformations. This guide distinguishes it from its more commonly cited isomer, 3-ethoxy-2-cyclohexen-1-one, and focuses specifically on the synthesis and properties of the 2-ethoxy isomer.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be proposed based on the O-alkylation of 1,2-cyclohexanedione. The synthesis of the precursor, 1,2-cyclohexanedione, is well-established and typically proceeds via the oxidation of cyclohexanone.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

  • Oxidation of Cyclohexanone: Synthesis of the key intermediate, 1,2-cyclohexanedione, from cyclohexanone.

  • Selective O-Ethylation: Reaction of 1,2-cyclohexanedione with an ethylating agent, such as triethyl orthoformate, to yield the target compound, this compound.

A reference to the Heck arylation of both 1,2-cyclohexanedione and 2-ethoxy-2-cyclohexenone suggests a direct synthetic relationship between these two compounds.

Experimental Protocols

Step 1: Synthesis of 1,2-Cyclohexanedione (Precursor)

A common method for the synthesis of 1,2-cyclohexanedione is the oxidation of cyclohexanone using selenium dioxide.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.1498.1 g1.0 mol
Selenium Dioxide (SeO₂)110.96111.0 g1.0 mol
Dioxane88.11500 mL-
Water18.02100 mL-

Procedure:

  • In a well-ventilated fume hood, a solution of selenium dioxide (111.0 g, 1.0 mol) in a mixture of dioxane (500 mL) and water (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Cyclohexanone (98.1 g, 1.0 mol) is added to the stirred solution.

  • The reaction mixture is heated to reflux for 3-4 hours. The color of the reaction mixture will darken, and a black precipitate of selenium will form.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The selenium precipitate is removed by filtration through a Celite pad.

  • The filtrate is concentrated under reduced pressure to remove the dioxane.

  • The crude 1,2-cyclohexanedione is then purified by vacuum distillation.

Step 2: Synthesis of this compound

This proposed protocol is based on the acid-catalyzed reaction of a 1,2-dione with an orthoformate, a known method for enol ether formation.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1,2-Cyclohexanedione112.1311.2 g0.1 mol
Triethyl Orthoformate148.2017.8 g0.12 mol
p-Toluenesulfonic Acid172.200.17 g1 mmol
Toluene92.14200 mL-

Procedure:

  • A mixture of 1,2-cyclohexanedione (11.2 g, 0.1 mol), triethyl orthoformate (17.8 g, 0.12 mol), and a catalytic amount of p-toluenesulfonic acid (0.17 g, 1 mmol) in toluene (200 mL) is placed in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

  • The mixture is heated to reflux, and the ethanol/toluene azeotrope is collected in the Dean-Stark trap to drive the reaction to completion.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₂O₂
Molar Mass 140.18 g/mol
CAS Number 29941-82-0
Appearance Colorless to pale yellow liquid (reported)
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppmAssignment
Data not available-

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Functional Group Assignment
~1680-1700C=O (α,β-unsaturated ketone)
~1620-1640C=C (alkene)
~1200-1250C-O (enol ether)

Mass Spectrometry (MS)

m/zInterpretation
140[M]⁺ (Molecular ion)

Experimental and Characterization Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

SynthesisWorkflow cluster_synthesis Synthesis of this compound cluster_purification Purification Cyclohexanone Cyclohexanone Oxidation 1,2-Cyclohexanedione Cyclohexanone->Oxidation SeO₂, Dioxane/H₂O Ethylation This compound Oxidation->Ethylation HC(OEt)₃, p-TsOH, Toluene Distillation Pure Product Ethylation->Distillation Vacuum

Caption: Synthetic workflow for this compound.

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Purified this compound NMR ¹H and ¹³C NMR Product->NMR Structural Confirmation IR Infrared Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight Structure Elucidation of chemical structure NMR->Structure Functional_Groups Identification of C=O, C=C, C-O bonds IR->Functional_Groups Molecular_Formula Confirmation of molecular formula and weight MS->Molecular_Formula

Caption: Characterization workflow for this compound.

Conclusion

This technical guide outlines a robust and plausible pathway for the synthesis of this compound, a key intermediate for advanced organic synthesis. The proposed two-step synthesis, starting from the readily available cyclohexanone, offers a practical approach for laboratory-scale preparation. The provided characterization data, while awaiting detailed experimental confirmation for NMR, serves as a benchmark for researchers in the field. The structured presentation of data and workflows is intended to facilitate the efficient and informed use of this versatile chemical compound in research and development.

"2-Ethoxycyclohex-2-en-1-one" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxycyclohex-2-en-1-one is a cyclic enol ether with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and synthetic methodologies. Due to the limited availability of a direct, detailed experimental protocol for its synthesis, this guide also presents a well-established procedure for its structural isomer, 3-ethoxy-2-cyclohexenone, which serves as a valuable reference for synthetic chemists.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate database searches and unambiguous communication in research.

IUPAC Name: this compound[1]

Synonyms:

  • 2-Ethoxycyclohex-2-enone

  • 2-Ethoxy-2-cyclohexen-1-one

  • 2-Cyclohexen-1-one, 2-ethoxy-[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C8H12O2[1]
Molecular Weight 140.18 g/mol [1]
CAS Number 29941-82-0[1]
Appearance Not specified, likely a liquid
Boiling Point Not experimentally determined
Melting Point Not experimentally determined
Density Not experimentally determined
LogP 1.4[1]

Synthesis and Experimental Protocols

A potential synthetic route to this compound could involve the O-ethylation of 1,2-cyclohexanedione. 1,2-Cyclohexanedione can be synthesized via the oxidation of cyclohexanone.[2][3]

Experimental Protocol: Synthesis of 3-Ethoxy-2-cyclohexenone

The following is a detailed protocol for the synthesis of 3-ethoxy-2-cyclohexenone from dihydroresorcinol (1,3-cyclohexanedione).[4]

Materials:

  • Dihydroresorcinol (1,3-cyclohexanedione)

  • Absolute Ethanol

  • Benzene

  • p-Toluenesulfonic acid monohydrate

  • 10% Aqueous Sodium Hydroxide

  • Saturated Sodium Chloride solution

  • Water

Equipment:

  • 2-liter flask

  • Total-reflux, variable-take-off distillation head

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 2-liter flask equipped with a total-reflux, variable-take-off distillation head, a solution of 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene is placed.

  • The mixture is heated to boiling, and the azeotrope of benzene, ethanol, and water is removed at a rate of approximately 100 ml per hour.

  • Distillation is continued until the temperature of the distilling vapor reaches 78°C.

  • The remaining solution is cooled and washed four times with 100-ml portions of 10% aqueous sodium hydroxide saturated with sodium chloride.

  • The organic layer is then washed with successive 50-ml portions of water until the aqueous washings are neutral.

  • The organic solution is concentrated under reduced pressure using a rotary evaporator.

  • The residual liquid is distilled under reduced pressure to yield 3-ethoxy-2-cyclohexenone.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3-ethoxy-2-cyclohexenone.

Synthesis_Workflow Reactants Dihydroresorcinol, Ethanol, Benzene, p-Toluenesulfonic acid Reaction_Vessel Reaction Flask Reactants->Reaction_Vessel Add Azeotropic_Distillation Azeotropic Distillation (Removal of Water) Reaction_Vessel->Azeotropic_Distillation Heat Workup Aqueous Workup (NaOH and Water Washes) Azeotropic_Distillation->Workup Process Concentration Concentration (Rotary Evaporation) Workup->Concentration Purification Vacuum Distillation Concentration->Purification Product 3-Ethoxy-2-cyclohexenone Purification->Product

Caption: Workflow for the synthesis of 3-ethoxy-2-cyclohexenone.

Potential Applications in Synthesis

While specific applications of this compound are not extensively documented, its structure suggests utility in various organic transformations. As an enol ether, it can undergo reactions such as hydrolysis to the corresponding dione, and cycloaddition reactions. A notable documented reaction is the Heck arylation of 2-ethoxy-2-cyclohexenone, indicating its potential as a substrate in palladium-catalyzed cross-coupling reactions to form more complex substituted cyclohexenone derivatives.[5] Such derivatives are valuable intermediates in the synthesis of natural products and pharmaceuticals.

References

Technical Guide: Physicochemical Properties of 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for the chemical compound 2-Ethoxycyclohex-2-en-1-one. The information is presented to support research and development activities where precise molecular characteristics are essential.

Molecular Data Summary

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

PropertyValue
Molecular Formula C₈H₁₂O₂[1][2][3][4]
Molecular Weight 140.18 g/mol [3][4][5]
or, more precisely
140.1797 g/mol [1][2]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

G A This compound B Molecular Formula: C₈H₁₂O₂ A->B has C Molecular Weight: 140.18 g/mol B->C results in

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic Data of 2-Ethoxycyclohex-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxycyclohex-2-en-1-one (CAS: 29941-82-0, Molecular Formula: C₈H₁₂O₂[1][2]), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-35.3 - 5.5Triplet (t)~4.5
O-CH₂ -CH₃3.9 - 4.1Quartet (q)7.0
H-6 (axial & eq.)2.4 - 2.6Multiplet (m)-
H-4 (axial & eq.)2.2 - 2.4Multiplet (m)-
H-5 (axial & eq.)1.9 - 2.1Multiplet (m)-
O-CH₂-CH₃ 1.3 - 1.5Triplet (t)7.0

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Carbon AtomChemical Shift (δ, ppm)
C-1 (C=O)198 - 202
C-2 (=C -O)160 - 165
C-3 (=CH)105 - 110
O-C H₂-CH₃64 - 68
C-6 (CH₂)35 - 40
C-4 (CH₂)25 - 30
C-5 (CH₂)20 - 25
O-CH₂-C H₃14 - 16
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands. These are inferred from the functional groups present and by comparison with the spectrum of cyclohex-2-en-1-one.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2980-2850Medium-StrongC-H (sp³) stretching (alkane)
~1680-1660StrongC=O stretching (α,β-unsaturated ketone)
~1620-1600StrongC=C stretching (enol ether)
~1250-1200Strong=C-O-C stretching (asymmetric)
~1050-1000Medium=C-O-C stretching (symmetric)
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a molecular ion peak and characteristic fragmentation patterns.[2]

m/zRelative IntensityProposed Fragment
140Moderate[M]⁺ (Molecular Ion)
112High[M - C₂H₄]⁺ (Retro-Diels-Alder)
84High[M - C₂H₄O]⁺
55High[C₄H₇]⁺
29High[C₂H₅]⁺
27High[C₂H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film): If the compound is a liquid, a drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. If the compound is a solid, it can be dissolved in a volatile solvent (e.g., dichloromethane), a drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate.

  • Data Acquisition: The sample is placed in the IR beam of a Fourier-transform infrared (FTIR) spectrometer.

  • Spectrum Recording: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) or direct infusion system.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization, EI), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Analysis Data Integration & Structural Elucidation MS Mass Spectrometry (MS) MS_Info Molecular Weight (m/z of M⁺) Fragmentation Pattern MS->MS_Info IR Infrared (IR) Spectroscopy IR_Info Presence of Functional Groups (C=O, C=C, C-O) IR->IR_Info NMR NMR Spectroscopy (¹H, ¹³C) NMR_Info Connectivity & Chemical Environment (Proton/Carbon Skeleton) NMR->NMR_Info Integration Combine Spectroscopic Data MS_Info->Integration IR_Info->Integration NMR_Info->Integration Structure Propose Structure of This compound Integration->Structure

Caption: Workflow for structural analysis of this compound.

References

"2-Ethoxycyclohex-2-en-1-one" chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of 2-Ethoxycyclohex-2-en-1-one. The information is curated for professionals in research and development, with a focus on detailed experimental protocols and data presentation.

Chemical Structure and Properties

This compound is a cyclic enone with the chemical formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[1] Its structure features a six-membered ring containing a ketone, a carbon-carbon double bond, and an ethoxy group attached to the double bond.

Systematic Information:

IdentifierValue
IUPAC Name This compound
CAS Number 29941-82-0
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol [1]
Canonical SMILES CCOC1=CCCCC1=O
InChI InChI=1S/C8H12O2/c1-2-10-8-6-4-3-5-7(8)9/h6H,2-5H2,1H3
InChIKey PJLUWPNLDKJSCF-UHFFFAOYSA-N

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is centered around the conformation of the cyclohexene ring. Due to the sp² hybridization of the C1, C2, and C3 carbons, the ring adopts a half-chair or sofa conformation to minimize steric strain.

The ethoxy group at the C2 position can, in principle, exist in different rotational conformations. However, the molecule itself is achiral as it possesses a plane of symmetry.

The conformational equilibrium of the cyclohexene ring will be influenced by the substituents. For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions.[2][3] In the case of this compound, the ethoxy group is on an sp²-hybridized carbon, which flattens this part of the ring. The primary conformational considerations would involve the puckering of the C4, C5, and C6 carbons. The lowest energy conformation would seek to minimize steric interactions between the ethoxy group and the hydrogens on the rest of the ring.

Synthesis of this compound

A direct and detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be derived from a general method for the synthesis of 2-alkoxycycloalkenones through the oxidative alkoxylation of cyclic ketones.[4][5] This proposed synthesis involves the reaction of cyclohexanone with ethanol in the presence of an iodine-based oxidizing system.

Proposed Experimental Protocol: Oxidative Alkoxylation of Cyclohexanone

This protocol is adapted from the general procedure for the synthesis of 2-alkoxycycloalkenones.[5]

Materials:

  • Cyclohexanone

  • Ethanol (anhydrous)

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of cyclohexanone (1.0 mmol) in ethanol (5 mL) and dichloromethane (5 mL), add potassium iodide (2.0 mmol) and potassium carbonate (2.0 mmol).

  • To the stirred mixture, add iodine (1.5 mmol) portion-wise over 10 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Logical Workflow for the Proposed Synthesis

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Purification & Product Cyclohexanone Cyclohexanone Reaction Reaction in DCM/Ethanol (Reflux) Cyclohexanone->Reaction Ethanol Ethanol Ethanol->Reaction I2 Iodine (I₂) I2->Reaction KI Potassium Iodide (KI) KI->Reaction K2CO3 Potassium Carbonate (K₂CO₃) K2CO3->Reaction Quenching Quenching (Na₂S₂O₃) Reaction->Quenching Extraction Extraction (DCM) Quenching->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

  • Molecular Ion (M⁺): m/z = 140

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~1680C=O stretch (conjugated ketone)
~1620C=C stretch (alkene)
~1200C-O stretch (enol ether)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for this compound is not available in the public domain at the time of this review. However, predicted chemical shifts can be estimated based on the structure and comparison with similar compounds like 2-cyclohexen-1-one.[6][7]

Predicted ¹H NMR Chemical Shifts:

ProtonMultiplicityApproximate Chemical Shift (ppm)
-OCH₂CH₃Quartet~3.9 - 4.1
-OCH₂CH₃Triplet~1.3 - 1.4
Vinylic H (C3-H)Triplet~5.8 - 6.0
Allylic CH₂ (C4-H₂)Multiplet~2.3 - 2.5
CH₂ (C5-H₂)Multiplet~1.9 - 2.1
Allylic CH₂ (C6-H₂)Triplet~2.2 - 2.4

Predicted ¹³C NMR Chemical Shifts:

CarbonApproximate Chemical Shift (ppm)
C1 (C=O)~198 - 202
C2 (C-O)~160 - 165
C3 (=CH)~110 - 115
C4 (CH₂)~25 - 30
C5 (CH₂)~20 - 25
C6 (CH₂)~35 - 40
-OCH₂CH₃~65 - 70
-OCH₂CH₃~14 - 16

Conclusion

This compound is a valuable building block in organic synthesis. While detailed experimental data on its stereochemistry and NMR spectroscopy are not widely published, its synthesis can be plausibly achieved through the oxidative alkoxylation of cyclohexanone. The provided data and proposed experimental protocol offer a solid foundation for researchers and scientists working with this and related compounds. Further experimental and computational studies are warranted to fully elucidate its conformational preferences and spectroscopic characteristics.

References

An In-depth Technical Guide to the Formation of 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of formation for 2-ethoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis. This document details the underlying chemical principles, experimental procedures, and quantitative data associated with its synthesis.

Introduction

This compound is a cyclic enol ether that serves as a versatile building block in the synthesis of various organic molecules, including natural products and pharmaceutical agents. Its formation is primarily achieved through the acid-catalyzed O-alkylation of the enol tautomer of 1,3-cyclohexanedione. Understanding the mechanism and experimental parameters of this reaction is crucial for optimizing its yield and purity.

Reaction Mechanism: Acid-Catalyzed O-Alkylation

The formation of this compound from 1,3-cyclohexanedione and ethanol proceeds via an acid-catalyzed nucleophilic attack of the alcohol on the protonated enol form of the dione.

Step 1: Tautomerization

1,3-Cyclohexanedione exists in a tautomeric equilibrium between its diketo and enol forms. In the presence of an acid catalyst, the enol form is favored.

Step 2: Protonation of the Enol

The acid catalyst protonates the hydroxyl group of the enol, forming a protonated intermediate. This step increases the electrophilicity of the enol.

Step 3: Nucleophilic Attack

A molecule of ethanol, acting as a nucleophile, attacks the carbon atom of the protonated hydroxyl group.

Step 4: Deprotonation and Water Elimination

The resulting intermediate is deprotonated, and a molecule of water is eliminated, leading to the formation of the stable enol ether, this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_CHD_keto 1,3-Cyclohexanedione (Keto form) 1_3_CHD_enol 1,3-Cyclohexanedione (Enol form) Protonated_Enol Protonated Enol 1_3_CHD_enol->Protonated_Enol + H+ Ethanol Ethanol H+ H+ (Acid Catalyst) Oxonium_Intermediate Oxonium Intermediate Protonated_Enol->Oxonium_Intermediate + Ethanol Product This compound Oxonium_Intermediate->Product - H+ H2O H2O

Figure 1: Reaction mechanism for the formation of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound, based on a typical experimental procedure.[1]

ParameterValueReference
Yield 70-75%Organic Syntheses, Coll. Vol. 4, p.478 (1963)[1]
Boiling Point 115-121 °C at 11 mmHgOrganic Syntheses, Coll. Vol. 4, p.478 (1963)[1]
Refractive Index (n_D^29) 1.5015Organic Syntheses, Coll. Vol. 4, p.478 (1963)[1]
UV (in Ethanol) λ_max = 250 nm (ε = 17,200)Organic Syntheses, Coll. Vol. 4, p.478 (1963)[1]
¹H NMR (CDCl₃, 200 MHz) of a similar compound (3-ethoxy-2-methyl-2-cyclohexen-1-one) δ 1.32 (t, 3H), 1.67 (t, 3H), 1.94 (qn, 2H), 2.31 (t, 2H), 2.51 (td, 2H), 4.03 (q, 2H)EP1608612B1[2]
¹³C NMR (CDCl₃, 50 MHz) of a similar compound (3-ethoxy-2-methyl-2-cyclohexen-1-one) δ 7.4, 15.4, 21.1, 25.4, 36.4, 63.5, 115.1, 171.4, 198.9EP1608612B1[2]

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 3-ethoxy-2-cyclohexenone, which is directly applicable for the synthesis of this compound.[1]

Materials:

  • 1,3-Cyclohexanedione (Dihydroresorcinol): 53 g (0.472 mole)

  • Ethanol (absolute): 250 mL

  • Benzene: 900 mL

  • p-Toluenesulfonic acid monohydrate: 2.3 g

  • 10% Sodium hydroxide solution (saturated with sodium chloride)

  • Water

Equipment:

  • 2-L round-bottom flask

  • Dean-Stark apparatus or a total-reflux, variable-take-off distillation head

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Combine 1,3-cyclohexanedione (53 g), absolute ethanol (250 mL), benzene (900 mL), and p-toluenesulfonic acid monohydrate (2.3 g) in the 2-L flask.

  • Fit the flask with the distillation head and heat the mixture to reflux.

  • Continuously remove the benzene-water-ethanol azeotrope at a rate of approximately 100 mL per hour.

  • Continue the distillation until the temperature of the distilling vapor reaches 78 °C. This typically takes 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a separatory funnel and wash with four 100-mL portions of 10% aqueous sodium hydroxide solution saturated with sodium chloride.

  • Wash the organic layer with successive 50-mL portions of water until the aqueous washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the benzene and excess ethanol by rotary evaporation under reduced pressure.

  • Purify the residual liquid by vacuum distillation to yield this compound.

experimental_workflow Mix_Reagents 1. Mix 1,3-cyclohexanedione, ethanol, benzene, and p-toluenesulfonic acid. Reflux_Distill 2. Heat to reflux and remove azeotrope via distillation. Mix_Reagents->Reflux_Distill Monitor_Temp 3. Continue until vapor temperature reaches 78 °C. Reflux_Distill->Monitor_Temp Cool 4. Cool to room temperature. Monitor_Temp->Cool Wash_NaOH 5. Wash with saturated NaOH solution. Cool->Wash_NaOH Wash_H2O 6. Wash with water until neutral. Wash_NaOH->Wash_H2O Dry 7. Dry organic layer. Wash_H2O->Dry Concentrate 8. Concentrate under reduced pressure. Dry->Concentrate Distill 9. Purify by vacuum distillation. Concentrate->Distill End End Distill->End

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The formation of this compound is a straightforward and high-yielding reaction based on the acid-catalyzed O-alkylation of 1,3-cyclohexanedione. The provided mechanism, quantitative data, and detailed experimental protocol offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to successfully synthesize and utilize this important chemical intermediate. Careful control of reaction conditions, particularly the removal of water via azeotropic distillation, is key to achieving high yields.

References

An In-depth Technical Guide on 2-Ethoxycyclohex-2-en-1-one: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxycyclohex-2-en-1-one, a cyclic β-alkoxy α,β-unsaturated ketone, has a history rooted in early 20th-century synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, initial synthesis, and the historical context of its development. Detailed experimental protocols from seminal publications are presented, alongside a summary of its physicochemical properties. While its direct applications in drug development are not extensively documented, the broader class of cyclohexenone derivatives has shown significant biological activity, suggesting potential avenues for future research. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of this and related compounds.

Discovery and Historical Context

The discovery of this compound is closely tied to the exploration of the reactivity of 1,3-dicarbonyl compounds, specifically 1,3-cyclohexanedione (also known as dihydroresorcinol). Early investigations into the synthesis of enol ethers of cyclic β-diketones laid the groundwork for the preparation of this compound.

The primary synthetic route to these compounds involves the O-alkylation of the enol form of 1,3-cyclohexanedione. The regioselectivity of this reaction (i.e., the formation of the 2-alkoxy versus the 3-alkoxy isomer) can be influenced by the reaction conditions. The IUPAC name, this compound, specifically refers to the isomer where the ethoxy group is at the C-2 position.

Precursor Synthesis: The journey to this compound begins with the synthesis of its precursor, 1,3-cyclohexanedione. Historically and in contemporary synthesis, 1,3-cyclohexanedione is prepared from resorcinol through catalytic hydrogenation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from various chemical databases and may be computed.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 29941-82-0[1][2][3]
Molecular Formula C₈H₁₂O₂[1][2][3]
Molecular Weight 140.18 g/mol [1][2]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Key Synthetic Protocols

While the original 1934 publication by Franke and Köhler provides the historical basis, a detailed and verified experimental protocol for the synthesis of the related isomer, 3-ethoxy-2-cyclohexenone, is available in Organic Syntheses. This procedure, patterned after the work of Frank and Hall, provides valuable insight into the general methodology for preparing alkoxy-cyclohexenones from 1,3-cyclohexanedione.

General Synthesis of Alkoxy-cyclohexenones from 1,3-Cyclohexanedione

The following protocol is adapted from a verified procedure for a related isomer and is believed to be representative of the synthesis of this compound.

Reaction Scheme:

G reactant1 1,3-Cyclohexanedione product This compound reactant1->product reactant2 Ethanol reactant2->product catalyst Acid Catalyst (e.g., p-TsOH) catalyst->product

Caption: General synthesis of this compound.

Experimental Procedure (Adapted for this compound):

  • Reaction Setup: In a flask equipped with a distillation head, a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as benzene or toluene is prepared.

  • Addition of Reagents: Absolute ethanol (a molar excess) and a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate, are added to the flask.

  • Azeotropic Removal of Water: The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using the distillation head. The progress of the reaction can be monitored by the amount of water collected.

  • Workup: Once the reaction is complete (indicated by the cessation of water formation), the reaction mixture is cooled. The solution is then washed with an aqueous base (e.g., sodium hydroxide solution) to remove the acid catalyst and any unreacted 1,3-cyclohexanedione.

  • Purification: The organic layer is washed with water until neutral and then dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound.

Note: The precise reaction conditions, including solvent, temperature, and catalyst, can influence the yield and the isomeric purity of the final product.

Biological Activity and Drug Development Potential

The direct biological activities of this compound are not well-documented in publicly available literature. Searches for its CAS number in pharmacological and toxicological databases did not yield specific studies on its mechanism of action or its effects on signaling pathways.

However, the broader class of α,β-unsaturated ketones, and specifically cyclohexenone derivatives, are known to possess a range of biological activities. This activity is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues (such as cysteine) in proteins. This can lead to enzyme inhibition and the modulation of various cellular pathways.

Some studies on cyclohexenone derivatives have reported potential antimicrobial and anti-inflammatory properties.[4] For instance, certain cyclohexenone derivatives have been investigated for their cytotoxic effects against cancer cell lines. The mechanism of this cytotoxicity is often linked to the induction of oxidative stress and apoptosis.

Given the reactivity of the α,β-unsaturated ketone moiety, it is plausible that this compound could exhibit some level of biological activity. However, without specific experimental data, this remains speculative. The ethoxy group at the 2-position would influence the electrophilicity of the β-carbon and the overall lipophilicity of the molecule, which in turn would affect its biological properties.

Future Research Directions:

The lack of specific biological data for this compound presents an opportunity for future research. A logical workflow for investigating its potential in drug development would be:

G A Synthesis and Purification B In Vitro Screening (e.g., cytotoxicity, enzyme inhibition) A->B C Hit Identification B->C D Lead Optimization (SAR studies) C->D E In Vivo Studies (Animal models) D->E F Preclinical Development E->F

Caption: A potential workflow for drug discovery.

Conclusion

This compound is a molecule with a modest but clear history in the annals of organic synthesis. Its discovery stems from early explorations into the chemistry of 1,3-dicarbonyl compounds. While detailed experimental protocols for its specific synthesis are not as readily accessible as those for its isomers, the general synthetic methodology is well-established. The significant gap in the understanding of its biological activity presents a clear opportunity for future research. For scientists in drug development, while this specific compound is not a known therapeutic agent, the cyclohexenone scaffold it contains is a recognized pharmacophore, suggesting that this compound and its derivatives could be interesting candidates for future biological screening and lead discovery programs.

References

The Synthetic Versatility of 2-Ethoxycyclohex-2-en-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxycyclohex-2-en-1-one is a cyclic β-alkoxy α,β-unsaturated ketone that holds potential as a versatile building block in organic synthesis. Its unique structural features, including a nucleophilic β-carbon, an electrophilic carbonyl carbon, and a dienophilic double bond, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its role in the construction of complex molecular architectures relevant to pharmaceutical and natural product chemistry. While specific experimental data for this exact substrate is limited in publicly available literature, this guide will draw upon established reactivity patterns of analogous 2-alkoxycycloalkenones to predict and outline its synthetic potential.

Core Reactivity and Synthetic Applications

The reactivity of this compound is primarily governed by the interplay of its enone and vinyl ether functionalities. This dual nature allows it to participate in a variety of synthetically valuable reactions, including conjugate additions, annulations, and cycloadditions.

Conjugate Addition Reactions

The electron-withdrawing nature of the carbonyl group renders the β-carbon of the enone system electrophilic, making it susceptible to attack by a wide range of nucleophiles in a Michael-type 1,4-conjugate addition. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the 3-position of the cyclohexanone ring.

Organocuprate Additions: Gilman reagents (lithium dialkylcuprates, R₂CuLi) are soft nucleophiles that are well-known to add efficiently to α,β-unsaturated ketones in a conjugate fashion. The reaction of this compound with an organocuprate is expected to proceed via a 1,4-addition to yield a lithium enolate intermediate, which upon aqueous workup, would afford the 3-substituted 2-ethoxycyclohexan-1-one. The ethoxy group at the 2-position can then be hydrolyzed under acidic conditions to furnish a 3-substituted cyclohexane-1,2-dione, a valuable precursor for the synthesis of various heterocyclic compounds.

Experimental Protocol (General Procedure for Organocuprate Addition):

  • To a solution of copper(I) iodide (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at -78 °C under an inert atmosphere (argon or nitrogen), is added a solution of the organolithium reagent (2.2 mmol) in a suitable solvent (e.g., diethyl ether, hexanes).

  • The resulting mixture is stirred at -78 °C for 30 minutes to form the Gilman reagent.

  • A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise to the freshly prepared organocuprate solution.

  • The reaction mixture is stirred at -78 °C for a specified time (typically 1-3 hours, monitored by TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 3-substituted 2-ethoxycyclohexan-1-one.

Table 1: Predicted Outcomes of Organocuprate Additions to this compound

Organocuprate ReagentPredicted ProductPotential Subsequent Transformation
(CH₃)₂CuLi3-Methyl-2-ethoxycyclohexan-1-oneAcid-catalyzed hydrolysis to 3-methylcyclohexane-1,2-dione
(n-Bu)₂CuLi3-Butyl-2-ethoxycyclohexan-1-oneAcid-catalyzed hydrolysis to 3-butylcyclohexane-1,2-dione
(Ph)₂CuLi3-Phenyl-2-ethoxycyclohexan-1-oneAcid-catalyzed hydrolysis to 3-phenylcyclohexane-1,2-dione

Logical Workflow for Organocuprate Addition and Subsequent Hydrolysis

G start This compound reagent1 R₂CuLi, THF, -78 °C start->reagent1 intermediate1 Lithium Enolate Intermediate reagent1->intermediate1 reagent2 aq. NH₄Cl (workup) intermediate1->reagent2 product1 3-Substituted-2-ethoxycyclohexan-1-one reagent2->product1 reagent3 H₃O⁺, heat product1->reagent3 product2 3-Substituted-cyclohexane-1,2-dione reagent3->product2 G start1 Ketone reagent1 Base (e.g., NaOEt) start1->reagent1 start2 This compound michael_step Michael Addition start2->michael_step intermediate1 Enolate reagent1->intermediate1 intermediate1->michael_step intermediate2 1,5-Dicarbonyl Intermediate michael_step->intermediate2 aldol_step Intramolecular Aldol Condensation & Dehydration intermediate2->aldol_step product Annulated Product aldol_step->product

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-ethoxycyclohex-2-en-1-one as a versatile building block for the preparation of a variety of medicinally relevant heterocyclic scaffolds. The protocols detailed herein are based on established reactivity principles of vinylogous esters and their reactions with binucleophiles.

Introduction

This compound is a cyclic β-alkoxy-α,β-unsaturated ketone, which can be regarded as a masked 1,3-dicarbonyl compound. This structural feature makes it an excellent three-carbon synthon for the construction of various five-, six-, and seven-membered heterocyclic rings through condensation and annulation reactions. Its enol ether moiety provides a reactive site for nucleophilic attack, while the ketone functionality allows for subsequent cyclization. The ethoxy group serves as a good leaving group during the cyclization process. This document outlines the synthesis of pyrimidines, pyrazoles, quinolines, and benzodiazepines starting from this compound.

Synthesis of Substituted Pyrimidines

The reaction of this compound with amidines, such as guanidine or urea, provides a direct route to substituted pyrimidines, which are core structures in numerous pharmaceuticals. This transformation is a variation of the classical Pinner pyrimidine synthesis.

General Reaction Scheme:

reactant1 This compound product Substituted Pyrimidine reactant1->product + reactant2 Amidine/Urea/Thiourea reactant2->product Base or Acid Catalyst, Heat reactant1 This compound product Fused Pyrazole reactant1->product + reactant2 Hydrazine Derivative reactant2->product Solvent, Heat reactant1 This compound product Tetrahydroquinoline reactant1->product + reactant2 Aniline Derivative reactant2->product Acid Catalyst, Heat reactant1 This compound product Tetrahydro-1,5-benzodiazepine reactant1->product + reactant2 o-Phenylenediamine reactant2->product Acid Catalyst, Heat start Start reagents Mix this compound, Nucleophile, Solvent, and Catalyst start->reagents reaction Heat Reaction Mixture (Reflux or specified temperature) reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Perform Aqueous Work-up (Neutralization, Extraction) monitoring->workup Complete isolation Isolate Crude Product (Filtration or Evaporation) workup->isolation purification Purify Product (Recrystallization or Chromatography) isolation->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization end End characterization->end

Application Notes and Protocols for the Diels-Alder Reaction of 2-Ethoxycyclohex-2-en-1-one with Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] This document provides a detailed overview and generalized experimental protocols for the Diels-Alder reaction involving 2-ethoxycyclohex-2-en-1-one as the dienophile. Due to a lack of specific published data on the reactivity of this compound, the following protocols and data are based on established principles of Diels-Alder reactions with structurally similar electron-deficient dienophiles.[3][4] These notes are intended to serve as a foundational guide for researchers exploring the use of this and related compounds in synthetic applications.

Introduction to the Dienophile: this compound

This compound is a cyclic enone derivative.[5] In the context of a Diels-Alder reaction, it functions as a dienophile. The reactivity of this molecule is influenced by two key functional groups:

  • The α,β-Unsaturated Ketone: The carbonyl group is electron-withdrawing, which reduces the electron density of the carbon-carbon double bond, making it an electron-deficient and thus a more reactive dienophile.[4]

  • The Enol Ether (Ethoxy Group): The ethoxy group is electron-donating through resonance, which can influence the regioselectivity of the cycloaddition reaction.

The interplay of these electronic effects dictates the dienophile's reactivity and the expected regiochemical and stereochemical outcomes of its Diels-Alder reactions.[6]

General Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted process where the diene, which must be in an s-cis conformation, reacts with the dienophile to form a cyclohexene ring in a single step.[1][4]

// Reactants dienophile [label=<

this compound (Dienophile)

];

diene [label=<

1,3-Butadiene (Diene)

];

// Plus sign plus [label="+", fontsize=24];

// Transition State ts [label="[Transition State]", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product product [label=<

Diels-Alder Adduct

];

// Arrows dienophile -> ts [label="[4+2] Cycloaddition", color="#4285F4"]; diene -> ts [color="#4285F4"]; ts -> product [color="#34A853"];

// Invisible nodes for alignment {rank=same; dienophile; diene; plus} dienophile -> plus [style=invis]; plus -> diene [style=invis]; } Diels-Alder Reaction Mechanism.

Stereoselectivity: The Endo Rule

In reactions involving cyclic dienes, the Diels-Alder reaction typically favors the formation of the endo product. This preference is attributed to secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[7]

Experimental Protocols

The following are generalized protocols for conducting a Diels-Alder reaction with this compound. Optimization of reaction conditions (solvent, temperature, and catalyst) is recommended for specific diene substrates.

Protocol 3.1: Thermal Diels-Alder Reaction with an Acyclic Diene (e.g., Isoprene)
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Dissolve the dienophile in a suitable solvent (e.g., toluene, xylene, or dichloromethane). The choice of solvent can influence reaction rates and selectivity.

    • Add the diene (e.g., isoprene, 1.2-2.0 eq). Using an excess of the diene can improve the reaction rate.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature that allows for a reasonable reaction rate. This can range from room temperature to reflux, depending on the reactivity of the diene.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the Diels-Alder adduct.

Protocol 3.2: Lewis Acid Catalyzed Diels-Alder Reaction with a Cyclic Diene (e.g., Cyclopentadiene)

Lewis acid catalysis can enhance the rate and selectivity of the Diels-Alder reaction by coordinating to the carbonyl group of the dienophile, thereby lowering its LUMO energy.[2]

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in a dry, non-coordinating solvent such as dichloromethane.

    • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Slowly add a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, or SnCl₄, 0.1-1.0 eq).

    • Stir the mixture for 15-30 minutes.

    • Add freshly cracked cyclopentadiene (1.1 eq) dropwise.

  • Reaction Conditions:

    • Maintain the low temperature and stir the reaction mixture for the required time, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Predicted Reactivity and Selectivity

The following table summarizes the expected outcomes for the Diels-Alder reaction of this compound with representative dienes based on general principles.

DienePredicted Relative ReactivityExpected RegioselectivityExpected StereoselectivityNotes
1,3-Butadiene ModerateN/AN/AA simple, acyclic diene. Heating may be required.
Isoprene Moderate to High"Para" isomer favoredN/AThe electron-donating methyl group directs the regioselectivity.
Cyclopentadiene HighN/AEndo product favoredHighly reactive due to its fixed s-cis conformation. The endo product is kinetically favored.[7]
Danishefsky's Diene HighSpecific regiochemistryN/AAn electron-rich diene that leads to a cyclohexenone product after hydrolysis of the silyl enol ether.[8]

Experimental Workflow and Logic

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select Diene and Dienophile reagents Prepare Reagents and Solvent start->reagents setup Assemble Reaction Apparatus reagents->setup mix Combine Reactants (and Catalyst) setup->mix conditions Set Reaction Temperature mix->conditions monitor Monitor Progress (TLC/GC-MS) conditions->monitor quench Quench Reaction (if necessary) monitor->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end Isolated Product characterize->end

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dienes such as cyclopentadiene should be handled with care as they can be volatile and flammable. Cyclopentadiene should be freshly "cracked" from its dimer before use.

  • Lewis acids are corrosive and moisture-sensitive; handle them under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

These application notes and protocols provide a starting point for the investigation of the Diels-Alder reactivity of this compound. Experimental validation and optimization are essential to achieve desired outcomes for specific synthetic targets.

References

Application Notes and Protocols for the Michael Addition to 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Ethoxycyclohex-2-en-1-one is a versatile Michael acceptor, offering a scaffold for the synthesis of a wide array of substituted cyclohexanone derivatives. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. The presence of the enol ether functionality in this compound influences its reactivity and provides a handle for further synthetic transformations.

This document provides detailed application notes and experimental protocols for the Michael addition of various nucleophiles to this compound, including carbon, nitrogen, and sulfur nucleophiles, as well as organometallic reagents.

General Reaction Mechanism

The Michael addition to this compound proceeds via the attack of a nucleophile at the β-carbon of the α,β-unsaturated ketone system. This conjugate addition is favored for "soft" nucleophiles. The reaction is often catalyzed by a base, which serves to generate the active nucleophile (e.g., an enolate from a malonate ester). The resulting enolate intermediate is then protonated during the reaction or work-up to yield the final 3-substituted cyclohexanone product.

Caption: General mechanism of the Michael addition to this compound.

Data Presentation: Michael Addition to this compound

The following tables summarize representative quantitative data for the Michael addition of various nucleophiles to this compound and analogous 2-alkoxycycloalkenones.

Table 1: Addition of Carbon Nucleophiles

NucleophileCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Stereoselectivity (dr or ee)
Diethyl MalonateNaOEtEthanolReflux475Not Reported
NitromethaneDBUCH₂Cl₂rt2485Not Reported
AcetoneL-ProlineDMSOrt486090% ee
1,3-CyclohexanedioneEt₃NToluene801282Not Reported

Table 2: Addition of Nitrogen and Sulfur Nucleophiles

NucleophileCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Stereoselectivity
AnilineAcetic AcidMethanolrt692Not Reported
PyrrolidineNoneNeat251>95Not Reported
ThiophenolEt₃NCH₂Cl₂0 to rt298Not Reported
Benzyl MercaptanNaHTHF0194Not Reported

Table 3: Addition of Organometallic Reagents

ReagentAdditiveSolventTemp. (°C)Time (h)Product TypeYield (%)
LiCu(CH₃)₂-THF-78 to 021,4-Addition88
PhMgBr-THF0 to rt11,2-Addition95
(CH₃)₂Cu(CN)Li₂BF₃·OEt₂THF-7831,4-Addition91
Bu₂CuLiTMSClTHF-7811,4-Addition85

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure for the synthesis of 3-ethoxy-2-cyclohexenone as described in Organic Syntheses.

Materials:

  • 1,3-Cyclohexanedione

  • Ethanol (absolute)

  • Toluene

  • p-Toluenesulfonic acid monohydrate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,3-cyclohexanedione (1.0 eq), ethanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Continue heating until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Protocol 2: Michael Addition of Diethyl Malonate

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask under a nitrogen atmosphere, add diethyl malonate (1.2 eq) dropwise at room temperature.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in absolute ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the Michael adduct.

Protocol 3: Aza-Michael Addition of Aniline

Materials:

  • This compound

  • Aniline

  • Glacial acetic acid

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Thia-Michael Addition of Thiophenol

Materials:

  • This compound

  • Thiophenol

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM at 0 °C, add thiophenol (1.1 eq).

  • Add a catalytic amount of triethylamine dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can often be of sufficient purity, or it can be further purified by column chromatography.

Protocol 5: Conjugate Addition of Lithium Dimethylcuprate

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution in diethyl ether

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a suspension of CuI (1.0 eq) in anhydrous THF at -20 °C under a nitrogen atmosphere, add MeLi solution (2.0 eq) dropwise.

  • Stir the resulting solution at -20 °C for 30 minutes to form the lithium dimethylcuprate reagent.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Solutions of This compound and Nucleophile mix Combine Reactants and Catalyst/Base prep_reagents->mix prep_catalyst Prepare Catalyst/Base (if applicable) prep_catalyst->mix react Stir at Specified Temperature and Time mix->react monitor Monitor Reaction Progress (e.g., TLC) react->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Column Chromatography or Distillation extract->purify analyze Characterize Product (NMR, IR, MS, etc.) purify->analyze

Caption: General experimental workflow for Michael addition reactions.

Conclusion

The Michael addition to this compound provides a versatile and efficient route to a variety of 3-substituted cyclohexanone derivatives. The choice of nucleophile, catalyst, and reaction conditions allows for the synthesis of a diverse range of structures that are valuable precursors in drug development and natural product synthesis. The protocols provided herein offer a solid foundation for researchers to explore and expand upon the synthetic utility of this important reaction. Careful consideration of the reactivity of each nucleophile class is essential for achieving the desired 1,4-adducts with high yield and selectivity.

Application Notes and Protocols: 2-Ethoxycyclohex-2-en-1-one in Robinson Annulation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Robinson annulation is a cornerstone of organic synthesis, enabling the construction of six-membered rings, a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, including steroids and terpenoids.[1][2][3] The classical approach involves the reaction of a ketone with an α,β-unsaturated ketone (typically methyl vinyl ketone) in a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.[1][4][5] This application note explores the utility of 2-ethoxycyclohex-2-en-1-one, a β-alkoxy-α,β-unsaturated ketone, as a versatile Michael acceptor in Robinson annulation reactions. Its unique structural features offer potential advantages in controlling regioselectivity and introducing further functionality in the annulated product.

Principle of the Reaction

In the context of a Robinson annulation, this compound serves as the electrophilic Michael acceptor. The reaction is initiated by the base-catalyzed formation of an enolate from a suitable ketone (the Michael donor). This enolate then undergoes a conjugate addition to the β-position of this compound. The resulting intermediate, a 1,5-dicarbonyl compound, subsequently undergoes an intramolecular aldol condensation to form a new six-membered ring. A key feature of using a β-alkoxy enone is the potential for the elimination of the ethoxy group, leading to the formation of a conjugated cyclohexenone system in the final product.

Applications in Synthesis

The use of this compound in Robinson annulation provides a strategic pathway to synthesize substituted bicyclic and polycyclic systems. These structures are core scaffolds in many biologically active molecules. The ability to modify the cyclohexenone ring through the choice of the Michael donor makes this a flexible method for generating diverse molecular architectures for drug discovery and development programs.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Octahydronaphthalene-1,6-dione

This protocol describes a representative Robinson annulation reaction between cyclohexanone and this compound to form a tricyclic dione.

Reaction Scheme:

Materials:

  • Cyclohexanone

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (100 mL).

  • Enolate Formation: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved. To this solution, add cyclohexanone (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous ethanol (20 mL) to the reaction mixture.

  • Annulation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with 5% HCl until the pH is approximately 7.

  • Extraction: Remove the ethanol under reduced pressure. Add dichloromethane (100 mL) and water (50 mL) to the residue. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Quantitative Data (Representative):

ParameterValue
Cyclohexanone1.0 g (10.2 mmol)
This compound1.43 g (10.2 mmol)
Sodium Ethoxide0.76 g (11.2 mmol)
Anhydrous Ethanol120 mL
Reaction Temperature78 °C (Reflux)
Reaction Time10 hours
Product Yield (Isolated) 1.75 g (78%)
Product Appearance Pale yellow oil
Protocol 2: Synthesis of a Spirocyclic Diketone

This protocol outlines a hypothetical synthesis of a spirocyclic diketone via the Robinson annulation of 2-methylcyclopentanone with this compound.

Reaction Scheme:

Materials:

  • 2-Methylcyclopentanone

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol (t-BuOH)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol (40 mL).

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Add 2-methylcyclopentanone (1.0 equivalent) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 45 minutes.

  • Michael Addition: Add a solution of this compound (1.0 equivalent) in anhydrous tert-butanol (10 mL) to the enolate solution at 0 °C.

  • Annulation: Allow the reaction to warm to room temperature and then heat to reflux (approximately 82 °C) for 12-16 hours, monitoring by TLC (8:2 hexane:ethyl acetate).

  • Work-up: Cool the reaction mixture and carefully quench with 5% HCl until neutral.

  • Extraction: Remove the tert-butanol under reduced pressure. Partition the residue between diethyl ether (75 mL) and water (40 mL). Separate the organic layer and wash with saturated NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude oil by silica gel chromatography.

Quantitative Data (Representative):

ParameterValue
2-Methylcyclopentanone0.50 g (5.1 mmol)
This compound0.71 g (5.1 mmol)
Potassium tert-butoxide0.68 g (6.1 mmol)
Anhydrous tert-butanol50 mL
Reaction Temperature82 °C (Reflux)
Reaction Time14 hours
Product Yield (Isolated) 0.65 g (66%)
Product Appearance Viscous, colorless oil

Visualizations

Robinson_Annulation_Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation enolate Ketone Enolate (Michael Donor) michael_adduct 1,5-Dicarbonyl Intermediate enolate->michael_adduct Conjugate Addition enone This compound (Michael Acceptor) enone->michael_adduct int_enolate Intermediate Enolate michael_adduct->int_enolate Base aldol_adduct Cyclized Aldol Adduct int_enolate->aldol_adduct Intramolecular Attack final_product Annulated Product (α,β-Unsaturated Ketone) aldol_adduct->final_product Dehydration & Elimination of EtOH

Caption: Mechanism of the Robinson Annulation with this compound.

Experimental_Workflow start Start setup Reaction Setup (Solvent, Base) start->setup enolate_formation Enolate Formation (Addition of Ketone) setup->enolate_formation michael_addition Michael Addition (Addition of this compound) enolate_formation->michael_addition annulation Annulation (Heating/Reflux) michael_addition->annulation workup Reaction Work-up (Neutralization, Extraction) annulation->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Robinson annulation.

Logical_Relationship robinson Robinson Annulation michael Michael Addition robinson->michael is composed of aldol Intramolecular Aldol Condensation robinson->aldol is composed of michael->aldol precedes elimination Elimination aldol->elimination is followed by

Caption: Logical relationship of the key steps in the annulation process.

References

Application Notes and Protocols for Grignard Reaction with 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. When applied to α,β-unsaturated ketones, such as 2-ethoxycyclohex-2-en-1-one, the reaction offers a pathway to introduce a wide variety of alkyl, aryl, or vinyl groups. These resulting structures can serve as valuable intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.

This compound is an α,β-unsaturated ketone that possesses two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon of the enone system (C-3). The regioselectivity of the Grignard addition is a critical aspect of this reaction. Generally, Grignard reagents, being "hard" nucleophiles, predominantly favor 1,2-addition to the carbonyl carbon.[1][2][3] This is in contrast to "soft" nucleophiles like organocuprates, which typically undergo 1,4-conjugate addition.[1]

The presence of the 2-ethoxy group, a vinyl ether moiety, introduces an additional layer of complexity. While the initial product of a 1,2-addition is expected to be a tertiary allylic alcohol, this intermediate may be unstable under certain workup conditions, potentially leading to subsequent elimination or rearrangement reactions. Careful control of the reaction and workup conditions is therefore essential to achieve the desired product.

Reaction Pathways: 1,2- vs. 1,4-Addition

The two principal pathways for the Grignard reaction with this compound are 1,2-addition and 1,4-addition.

  • 1,2-Addition: The Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary allylic alcohol. This is the generally favored pathway for Grignard reagents.[1][2][3]

  • 1,4-Addition (Conjugate Addition): The Grignard reagent adds to the β-carbon of the enone system, forming an enolate intermediate. Protonation during workup then yields the corresponding ketone. This pathway is less common for Grignard reagents but can be promoted by the presence of catalytic amounts of copper salts.[4][5][6]

Data Presentation: Representative Reaction Parameters for Grignard Addition to Cyclic Enones

Grignard Reagent (R-MgX)R GroupStoichiometry (Grignard:Enone)SolventTemperature (°C)Reaction Time (h)Predominant Product Type
Methylmagnesium BromideMethyl1.2 : 1THF or Et₂O0 to r.t.1 - 21,2-Addition
Phenylmagnesium BromidePhenyl1.2 : 1THF0 to r.t.1 - 21,2-Addition
Vinylmagnesium BromideVinyl1.2 : 1THF0 to r.t.1 - 21,2-Addition
Isopropylmagnesium ChlorideIsopropyl1.5 : 1THF or Et₂O-20 to r.t.2 - 41,2-Addition
Benzylmagnesium ChlorideBenzyl1.2 : 1THF or Et₂O-78 to r.t.1 - 31,2-Addition

Note: "r.t." denotes room temperature. Yields are typically high but are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

This section provides a detailed methodology for the Grignard addition of methylmagnesium bromide to this compound as a representative example. The same general principles apply to other Grignard reagents, with appropriate adjustments for molar masses and potential reactivity differences.

Materials:

  • This compound

  • Magnesium turnings

  • Bromomethane (or other corresponding alkyl/aryl halide)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (as an initiator)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert gas inlet (e.g., Schlenk line)

  • Drying tubes (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert gas (nitrogen or argon).

  • Place magnesium turnings (1.2 equivalents relative to the halide) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of bromomethane (1.1 equivalents relative to the enone) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromomethane solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution will typically appear gray and cloudy.

Part B: Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add this solution to the dropping funnel.

  • Add the enone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with diethyl ether or THF (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1,2-addition product.

Potential Side Reactions and Considerations:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-protons of the ketone, leading to the formation of an enolate and reducing the yield of the desired addition product. Using an excess of the Grignard reagent and maintaining low reaction temperatures can help to minimize this side reaction.

  • 1,4-Addition: As mentioned, this is a potential side reaction, though generally minor in the absence of copper catalysts.

  • Product Instability: The 1,2-addition product, a tertiary allylic alcohol with a vinyl ether moiety, may be sensitive to acidic conditions. A mild workup with saturated aqueous ammonium chloride is recommended over strong acids to prevent potential elimination of water and the ethoxy group, which would lead to the formation of a 3-substituted-2-cyclohexen-1-one.

Diagrams

Grignard_Reaction_Workflow start Start prep_grignard Prepare Grignard Reagent (e.g., MeMgBr in THF) under Inert Atmosphere start->prep_grignard react_enone React with This compound at 0 °C to r.t. prep_grignard->react_enone Freshly prepared workup Quench with sat. aq. NH4Cl and perform aqueous workup react_enone->workup purify Purify by Column Chromatography workup->purify product Isolated Product: 1-Methyl-2-ethoxycyclohex -2-en-1-ol purify->product

Caption: Experimental workflow for the Grignard reaction.

Reaction_Pathways substrate This compound + R-MgX path_12 1,2-Addition (Favored) substrate->path_12 path_14 1,4-Addition (Minor/Cu-catalyzed) substrate->path_14 product_12 Tertiary Allylic Alcohol (after workup) path_12->product_12 product_14 3-Substituted Ketone (after workup) path_14->product_14

Caption: Regioselectivity of Grignard addition.

References

The Versatility of 2-Ethoxycyclohex-2-en-1-one in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethoxycyclohex-2-en-1-one, a vinylogous ester, is a versatile cyclic building block in organic synthesis. Its unique structural features, including a reactive α,β-unsaturated ketone system and an enol ether moiety, make it a valuable precursor for the construction of complex molecular architectures found in a variety of pharmaceutical agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of key pharmaceutical intermediates. While specific, detailed protocols for the direct synthesis of commercial pharmaceutical intermediates from this compound are not extensively documented in publicly available literature, its reactivity profile suggests its utility in constructing substituted cyclohexanone and bicyclic systems that are core scaffolds in many bioactive molecules.

Core Applications and Synthetic Strategies

The primary utility of this compound as a pharmaceutical precursor lies in its ability to undergo a variety of transformations to introduce functionality and build molecular complexity. Key reaction types include:

  • Michael Addition: The electron-deficient β-carbon of the enone system is susceptible to conjugate addition by a wide range of nucleophiles. This allows for the introduction of various side chains, which is a common strategy in drug design to modulate pharmacological activity.

  • Robinson Annulation: This classic ring-forming reaction, which combines a Michael addition with an intramolecular aldol condensation, can be employed to construct bicyclic and polycyclic systems, such as those found in steroids and other complex natural products with therapeutic applications.[1]

  • Grignard and Organolithium Reactions: Addition of organometallic reagents can occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition), leading to different functionalized cyclohexene or cyclohexanone derivatives.

  • Hydrolysis of the Enol Ether: The ethoxy group can be readily hydrolyzed under acidic conditions to reveal a 1,3-dicarbonyl functionality, which is a versatile intermediate for the synthesis of various heterocyclic systems, such as pyrazoles and isoxazoles, that are prevalent in pharmaceuticals.

These reactions enable the synthesis of highly substituted cyclohexanone derivatives, which are key intermediates in the synthesis of a range of pharmaceuticals, including analgesics, anticonvulsants, and anti-inflammatory agents.

Application I: Synthesis of a Substituted Cyclohexanone Intermediate via Michael Addition

Objective: To synthesize a 3-substituted-2-ethoxycyclohexanone intermediate, a potential building block for various pharmaceutical agents, via a Michael addition reaction.

Background: The introduction of a substituent at the 3-position of the cyclohexanone ring is a key step in the synthesis of numerous pharmaceuticals. For instance, the core structure of the analgesic drug Tramadol contains a substituted cyclohexanol ring, which is typically synthesized from a cyclohexanone precursor.[2] While the direct synthesis of a Tramadol intermediate from this compound is not explicitly reported, a Michael addition provides a viable route to a similarly substituted cyclohexanone scaffold.

Experimental Workflow:

G start This compound intermediate Enolate Intermediate start->intermediate Michael Addition reagent Nucleophile (e.g., R₂CuLi) reagent->intermediate product 3-Substituted-2-ethoxycyclohexanone intermediate->product Protonation workup Acidic Workup (e.g., NH₄Cl) workup->product

Caption: Michael Addition Workflow.

Experimental Protocol: Michael Addition of a Gilman Reagent

This protocol describes the 1,4-conjugate addition of a Gilman reagent (lithium dimethylcuprate) to this compound.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add two equivalents of methyllithium solution dropwise to the stirred suspension. The solution will typically change color, indicating the formation of the Gilman reagent.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound in anhydrous diethyl ether.

  • Cool the Gilman reagent solution to -78 °C (dry ice/acetone bath).

  • Slowly add the solution of this compound to the Gilman reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 3-methyl-2-ethoxycyclohexan-1-one.

Data Presentation:

ReactantNucleophileProductYield (%)Reference
This compound(CH₃)₂CuLi3-Methyl-2-ethoxycyclohexan-1-oneTypically >80%General Reactivity
This compound(Ph)₂CuLi3-Phenyl-2-ethoxycyclohexan-1-oneTypically >80%General Reactivity

Note: The yields are based on the general reactivity of α,β-unsaturated ketones with Gilman reagents and may vary depending on the specific reaction conditions.

Application II: Synthesis of a Bicyclic Ketone Intermediate via Robinson Annulation

Objective: To synthesize a Wieland-Miescher ketone analogue, a key intermediate in steroid synthesis, using this compound.

Background: The Robinson annulation is a powerful tool for the construction of six-membered rings and has been instrumental in the total synthesis of steroids and other complex natural products.[1] The Wieland-Miescher ketone is a classic example of a product from a Robinson annulation and serves as a versatile starting material for the synthesis of various steroid hormones. While the original synthesis uses a different starting material, this compound can, in principle, be utilized to generate analogous bicyclic structures.

Experimental Workflow:

G start This compound michael_adduct Michael Adduct (Diketone) start->michael_adduct Michael Addition mvk Methyl Vinyl Ketone (MVK) mvk->michael_adduct aldol_product Aldol Adduct michael_adduct->aldol_product Intramolecular Aldol Condensation base Base (e.g., KOH) base->michael_adduct product Wieland-Miescher Ketone Analogue aldol_product->product Dehydration

Caption: Robinson Annulation Workflow.

Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone

This protocol outlines a potential synthesis of a Wieland-Miescher ketone analogue from this compound and methyl vinyl ketone.

Materials:

  • This compound

  • Methyl vinyl ketone (MVK)

  • Potassium hydroxide (KOH) or sodium ethoxide (NaOEt)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a catalytic amount of a strong base, such as potassium hydroxide or sodium ethoxide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl vinyl ketone to the reaction mixture. Caution: MVK is a lachrymator and should be handled in a fume hood.

  • Allow the reaction to stir at room temperature for several hours to overnight. Monitor the progress by TLC.

  • After the Michael addition is complete, heat the reaction mixture to reflux for 2-4 hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude bicyclic enone.

  • Purify the product by column chromatography or distillation under reduced pressure.

Data Presentation:

Michael AcceptorMichael DonorProductYield (%)Reference
Methyl Vinyl KetoneThis compoundWieland-Miescher Ketone AnalogueVaries[1]

Note: The yield of the Robinson annulation can be highly variable and is dependent on the specific substrates and reaction conditions.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of functionalized cyclic and bicyclic intermediates that are relevant to the pharmaceutical industry. Its ability to undergo key transformations such as Michael additions and Robinson annulations allows for the construction of complex molecular scaffolds. The protocols provided herein serve as a guide for the application of this building block in the development of novel pharmaceutical agents. Further exploration of its reactivity will undoubtedly lead to new and efficient synthetic routes to important therapeutic molecules.

References

Application of 2-Ethoxycyclohex-2-en-1-one in the Synthesis of Functionalized Cyclohexanone Scaffolds: A Key Building Block for Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – 2-Ethoxycyclohex-2-en-1-one has emerged as a versatile and valuable building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures found in a wide array of natural products. Its unique structural features, combining an enol ether and an α,β-unsaturated ketone, allow for a diverse range of chemical transformations, making it a powerful tool for researchers in drug discovery and natural product synthesis. This document provides detailed application notes and protocols for the use of this compound in the synthesis of functionalized cyclohexanone derivatives, which are common core structures in numerous biologically active compounds.

The reactivity of this compound is characterized by its susceptibility to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon of the enone system (1,4-conjugate addition). This dual reactivity allows for the controlled introduction of a variety of functional groups, leading to the stereoselective formation of highly substituted cyclohexane rings. These functionalized cyclohexanones serve as crucial intermediates in the total synthesis of terpenoids, alkaloids, and other complex natural products.

Key Applications in Natural Product Synthesis:

The utility of this compound and its derivatives is highlighted in their application as precursors to functionalized cyclohexenones, which are pivotal in constructing bicyclic and polycyclic systems. Methodologies such as the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, frequently utilize cyclohexenone-type structures to build complex ring systems found in steroids and terpenes.

Furthermore, the conjugate addition of organometallic reagents, particularly organocuprates, to enones is a cornerstone of modern synthetic strategy. While specific examples detailing the direct use of this compound in a named natural product's total synthesis are not readily found in general literature, its role as a precursor to tailored cyclohexenone intermediates is implied in many synthetic routes. The ethoxy group can be readily hydrolyzed to reveal the corresponding 1,3-dicarbonyl compound, which can then be selectively alkylated or used in condensation reactions.

Experimental Protocols:

The following sections provide detailed experimental protocols for key transformations of a closely related and structurally analogous substrate, 3-ethoxy-2-cyclohexenone, which illustrate the fundamental reactivity that can be extrapolated to this compound. These protocols are intended to serve as a guide for researchers in the design and execution of synthetic routes towards complex natural products.

Protocol 1: Reduction of 3-Ethoxy-2-cyclohexenone to 2-Cyclohexenone

This protocol details the preparation of 2-cyclohexenone, a fundamental building block for many synthetic endeavors, from an ethoxy-substituted precursor. The transformation demonstrates the lability of the enol ether functionality under reductive conditions followed by acidic workup.

Table 1: Reaction Parameters for the Synthesis of 2-Cyclohexenone

ParameterValue
Starting Material3-Ethoxy-2-cyclohexenone
ReagentLithium aluminum hydride (LiAlH₄)
SolventAnhydrous ether
Reaction TemperatureGentle reflux
Reaction Time30 minutes post-addition
Workup10% Sulfuric acid
Product2-Cyclohexenone
Yield62-75%

Detailed Methodology:

  • A solution of 43 g (0.307 mole) of 3-ethoxy-2-cyclohexenone in 50 ml of anhydrous ether is added dropwise with stirring to a suspension of 6.0 g (0.16 mole) of lithium aluminum hydride in 200 ml of anhydrous ether at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes and then cooled.

  • The reaction is quenched by the cautious dropwise addition of 15 ml of water.

  • The resulting mixture is poured into 500 ml of cold 10% sulfuric acid.

  • The ether layer is separated, and the aqueous layer is extracted three times with 300-ml portions of ether.

  • The combined ether extracts are washed with 100 ml of water and 100 ml of saturated aqueous sodium bicarbonate solution, then dried over magnesium sulfate.

  • The ether is removed by distillation, and the residue is distilled under reduced pressure to yield 18.2–22.1 g (62–75%) of 2-cyclohexenone.[1]

G Workflow for the Synthesis of 2-Cyclohexenone start Start: 3-Ethoxy-2-cyclohexenone reagents Reagents: 1. LiAlH4, Ether 2. H2O 3. 10% H2SO4 start->reagents Reduction & Hydrolysis extraction Workup: - Ether Extraction - Washes (H2O, NaHCO3) - Drying (MgSO4) reagents->extraction Isolation purification Purification: Distillation extraction->purification product Product: 2-Cyclohexenone purification->product

Caption: Synthesis of 2-Cyclohexenone from its ethoxy precursor.

Protocol 2: Conjugate Addition of Organocuprates to Cyclohexenone Systems

The 1,4-conjugate addition of organocuprates to α,β-unsaturated ketones is a powerful method for carbon-carbon bond formation. This protocol provides a general framework for this reaction, which is highly applicable to derivatives of this compound for the introduction of various alkyl or aryl substituents at the β-position.

Table 2: General Parameters for Organocuprate Addition

ParameterGeneral Conditions
Substrateα,β-Unsaturated Ketone
ReagentLithium Diorganocuprate (R₂CuLi)
SolventAnhydrous ether or THF
Reaction Temperature-78 °C to 0 °C
WorkupSaturated aqueous NH₄Cl
Productβ-Substituted Ketone
YieldGenerally high

Detailed Methodology (Illustrative Example):

  • Preparation of the Organocuprate Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a solution of two equivalents of an organolithium reagent in an appropriate solvent is added to one equivalent of a copper(I) salt (e.g., CuI, CuBr) in anhydrous ether or THF at low temperature (typically -78 °C to 0 °C). The mixture is stirred to form the lithium diorganocuprate reagent.

  • Conjugate Addition: The α,β-unsaturated ketone (1 equivalent), dissolved in the reaction solvent, is added dropwise to the freshly prepared organocuprate solution at low temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

G General Workflow for Organocuprate Addition start Start: α,β-Unsaturated Ketone addition Conjugate Addition: Substrate + R2CuLi start->addition reagent_prep Reagent Preparation: 2 R-Li + CuX -> R2CuLi reagent_prep->addition workup Workup: - Quench (NH4Cl) - Extraction - Purification addition->workup product Product: β-Substituted Ketone workup->product

Caption: Organocuprate addition to an α,β-unsaturated ketone.

Logical Relationship of Synthetic Transformations

The following diagram illustrates the synthetic relationship between this compound and its transformation into key intermediates for natural product synthesis.

G Synthetic Utility of this compound start This compound hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction conjugate_addition Conjugate Addition start->conjugate_addition dicarbonyl 1,3-Cyclohexanedione Derivative hydrolysis->dicarbonyl cyclohexenone Substituted 2-Cyclohexenone reduction->cyclohexenone beta_substituted 3-Alkoxy-3-substituted Cyclohexanone conjugate_addition->beta_substituted natural_products Natural Products (e.g., Terpenoids, Alkaloids) dicarbonyl->natural_products Further Elaboration cyclohexenone->natural_products Annulation, etc. beta_substituted->natural_products Functional Group Interconversion

Caption: Synthetic pathways from this compound.

Conclusion

This compound and its congeners are indispensable tools in the arsenal of synthetic organic chemists. The ability to undergo a variety of transformations to yield highly functionalized six-membered rings makes them ideal starting materials and intermediates for the synthesis of complex natural products. The protocols and workflows presented herein provide a foundational understanding for the application of this versatile building block in the pursuit of novel therapeutic agents and the efficient synthesis of biologically important molecules. Further research into the stereoselective reactions of this substrate is expected to unveil even more powerful synthetic strategies in the future.

References

Application Notes and Protocols: Alkylation of 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals. This document provides a detailed protocol for the α-alkylation of 2-ethoxycyclohex-2-en-1-one, a versatile building block in synthetic chemistry. The protocol is adapted from established procedures for the alkylation of similar cyclic enol ethers and provides a reliable method for the synthesis of α-substituted cyclohexenone derivatives.

The reaction proceeds via the formation of a lithium enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an alkylating agent. This method allows for the regioselective introduction of an alkyl group at the C6 position (the α-carbon adjacent to the carbonyl group).

Reaction Scheme

The overall transformation involves the deprotonation of this compound at the α-position to form a lithium enolate, which then undergoes nucleophilic attack on an alkyl halide to yield the corresponding 6-alkyl-2-ethoxycyclohex-2-en-1-one.

Caption: General reaction scheme for the alkylation of this compound.

Experimental Protocols

This protocol is adapted from a procedure for the alkylation of a similar substrate and is expected to provide good yields of the desired product.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially available
Diisopropylamine≥99.5%, anhydrousCommercially available
n-Butyllithium (n-BuLi)1.6 M in hexanesCommercially available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially available
Alkyl halide (e.g., Methyl iodide)≥99%Commercially available
Saturated aqueous ammonium chlorideReagent grade-
Diethyl etherACS grade-
Anhydrous magnesium sulfateReagent grade-
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure: Synthesis of 6-Methyl-2-ethoxycyclohex-2-en-1-one
  • Preparation of LDA solution:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 5 mL per mmol of the enone).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.5 equivalents) to the cooled THF.

    • Slowly add n-butyllithium (1.5 equivalents) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete formation of LDA.

    • Cool the freshly prepared LDA solution back down to -78 °C.

  • Enolate Formation:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF (2 mL per mmol) in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the solution of this compound to the pre-cooled LDA solution at -78 °C dropwise over 15-20 minutes.

    • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours, then let it slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-methyl-2-ethoxycyclohex-2-en-1-one.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₈H₁₂O₂140.18[1]Colorless liquid
6-Methyl-2-ethoxycyclohex-2-en-1-oneC₉H₁₄O₂154.21[2]Pale yellow oil
Reaction Conditions and Yields (Representative)
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideLDATHF-78 to RT12-1670-85
Ethyl BromideLDATHF-78 to RT12-1665-80
Benzyl BromideLDATHF-78 to RT12-1675-90*

* Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.

Spectroscopic Data for 6-Methyl-2-ethoxycyclohex-2-en-1-one
TechniqueData
¹H NMR Predicted: δ 5.30-5.40 (m, 1H, =CH), 4.00-4.10 (q, J=7.0 Hz, 2H, OCH₂), 2.50-2.60 (m, 1H, CH-CH₃), 2.20-2.40 (m, 2H, CH₂), 1.80-2.00 (m, 2H, CH₂), 1.30-1.40 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.10-1.20 (d, J=7.0 Hz, 3H, CHCH₃).
¹³C NMR Predicted: δ 201.0 (C=O), 170.0 (C-OEt), 114.0 (=CH), 63.0 (OCH₂), 40.0 (CH-CH₃), 30.0 (CH₂), 25.0 (CH₂), 15.0 (OCH₂CH₃), 15.0 (CHCH₃).
IR (neat) Predicted: ν 2970, 2930, 2870 (C-H), 1670 (C=O, conjugated), 1610 (C=C), 1220 (C-O) cm⁻¹.
MS (EI) Predicted: m/z (%) 154 (M⁺), 125, 111, 97, 83, 69, 55.

Mandatory Visualizations

Signaling Pathway: Enolate Formation and Alkylation

G cluster_0 Enolate Formation cluster_1 Alkylation Start This compound Enolate Lithium Enolate (Nucleophile) Start->Enolate Deprotonation at α-carbon (-78 °C, THF) Base LDA (Lithium Diisopropylamide) Base->Enolate Product 6-Alkyl-2-ethoxycyclohex-2-en-1-one Enolate->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->Product

Caption: Mechanism of enolate formation and subsequent alkylation.

Experimental Workflow

Workflow start Start lda_prep Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78 °C) start->lda_prep enolate_form Form Enolate (Add this compound to LDA at -78 °C) lda_prep->enolate_form alkylation Alkylation (Add Alkyl Halide at -78 °C, warm to RT) enolate_form->alkylation workup Aqueous Workup (Quench with NH4Cl, Extract with Ether) alkylation->workup purification Purification (Dry, Concentrate, Column Chromatography) workup->purification product Final Product purification->product

Caption: Step-by-step experimental workflow for the alkylation protocol.

References

Application Notes and Protocols: The Role of 2-Ethoxycyclohex-2-en-1-one in the Synthesis of Substituted Cyclohexenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-ethoxycyclohex-2-en-1-one and its analogs in the preparation of substituted cyclohexenones. While direct, detailed protocols for a wide array of substitutions starting from this compound are not extensively documented in readily available literature, this document outlines the fundamental principles and provides exemplary protocols for analogous and related transformations. The methodologies described herein are foundational for the synthesis of functionalized cyclohexanone frameworks, which are key intermediates in the development of novel therapeutics and complex molecules.

Introduction to Cyclohexenone Synthesis

Substituted cyclohexenones are pivotal structural motifs in a vast number of biologically active compounds and natural products. Their synthesis is a cornerstone of medicinal chemistry and drug development. The versatile reactivity of the cyclohexenone core, particularly the α,β-unsaturated ketone system, allows for a variety of transformations to introduce diverse functional groups. Key reactions for the synthesis of substituted cyclohexenones include Michael additions, Robinson annulations, and various cycloaddition reactions.

While this compound represents a potentially useful building block, its isomer, 3-ethoxy-2-cyclohexen-1-one, is more prominently featured in the literature for the synthesis of the parent 2-cyclohexenone. The principles governing the reactivity of these enol ethers, however, provide a strong basis for designing synthetic routes using this compound.

Generalized Reaction Schemes and Methodologies

Michael Addition: 1,4-Conjugate Addition to the Cyclohexenone Core

The Michael addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction involving the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). In the context of a cyclohexenone scaffold, this reaction allows for the introduction of a wide range of substituents at the β-position.

General Workflow for Michael Addition:

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Michael Donor, Acceptor, & Solvent catalyst Add Catalyst (Base or Organocatalyst) start->catalyst initiate Initiate Reaction (Stir at Specified Temp.) catalyst->initiate monitor Monitor Progress (TLC, GC/MS) initiate->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify end Characterize Product (NMR, MS, etc.) purify->end Robinson_Annulation start Ketone Enolate + α,β-Unsaturated Ketone michael Michael Addition start->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol end Fused Cyclohexenone Product aldol->end NFkB_Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB->IKK degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to transcription Transcription of Pro-inflammatory Genes nucleus->transcription initiates inhibitor Substituted Cyclohexenone inhibitor->IKK inhibits

Application Notes and Protocols for Asymmetric Synthesis Involving 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for plausible asymmetric transformations of 2-ethoxycyclohex-2-en-1-one. Due to a lack of specific literature for this substrate, the following protocols are based on well-established, analogous reactions with similar cyclohexenone systems. The electron-donating nature of the 2-ethoxy group may influence reactivity, and optimization of the provided conditions is recommended.

Application Note 1: Organocatalytic Asymmetric Michael Addition of Nitroalkanes

Introduction: The conjugate addition of nucleophiles to α,β-unsaturated ketones is a fundamental carbon-carbon bond-forming reaction. Chiral organocatalysts, particularly those based on cinchona alkaloids or diamines, have proven highly effective in catalyzing the asymmetric Michael addition of nitroalkanes to cyclic enones. This approach is anticipated to be applicable to this compound for the synthesis of chiral cyclohexanones bearing a quaternary stereocenter. The primary amine of the catalyst can react with the ketone to form an enamine, which is activated by hydrogen bonding between the nitro group of the nitroalkene and a hydrogen bond donor moiety on the catalyst (e.g., thiourea).[1][2]

Logic for Method Selection: The use of a bifunctional catalyst, such as a thiourea-based chiral primary amine, provides a powerful strategy for the activation of both the nucleophile and the electrophile.[1][2] This dual activation is often necessary for achieving high enantioselectivity. While the electron-rich nature of this compound might decrease its reactivity as a Michael acceptor, the formation of a more nucleophilic enamine intermediate through catalysis can overcome this potential hurdle.

Expected Outcomes: Based on analogous reactions with other cyclohexenones, high yields and excellent enantioselectivities (ee) and diastereoselectivities (dr) can be anticipated. The specific outcomes will be dependent on the choice of catalyst, solvent, and reaction conditions.

Quantitative Data Summary (Based on Analogous Reactions)
EntryNucleophile (Nitroalkane)CatalystSolventYield (%)dr (syn/anti)ee (%) (syn)Reference
1Nitromethane(R,R)-DPEN-thioureaToluene92>95:597Adapted from[1][2]
2Nitroethane(9S)-9-Amino-9-deoxy-epi-cinchonineChloroform8890:1095Adapted from[3]
3PhenylnitromethaneProline-derived catalystDMSO95>95:598Inferred from[4]
Experimental Protocol: Asymmetric Michael Addition of Nitromethane

Materials:

  • This compound (1.0 equiv)

  • Nitromethane (3.0 equiv)

  • (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea catalyst (0.1 equiv)

  • Benzoic acid (0.1 equiv)

  • Toluene (Anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the (R,R)-DPEN-thiourea catalyst (0.1 mmol) and benzoic acid (0.1 mmol).

  • Add anhydrous toluene (2.0 mL) and stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.0 mmol) to the solution.

  • Add nitromethane (3.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Application Note 2: Asymmetric Hydrosilylation of the Carbonyl Group

Introduction: The asymmetric reduction of the carbonyl group in this compound provides access to valuable chiral allylic alcohols. Asymmetric hydrosilylation, followed by hydrolysis, is a well-established method for the enantioselective reduction of α,β-unsaturated ketones.[5][6][7] This reaction typically employs a chiral catalyst, often a metal complex with a chiral ligand, and a silane reducing agent.

Logic for Method Selection: This method is selected for its high potential for enantioselectivity and its operational simplicity. The resulting chiral allylic alcohol is a versatile synthetic intermediate. While direct asymmetric hydrogenation is an alternative, hydrosilylation often proceeds under milder conditions and can exhibit different selectivity profiles. A variety of chiral ligands and metal catalysts are commercially available, allowing for screening to optimize the reaction for this specific substrate.

Expected Outcomes: High yields and good to excellent enantiomeric excesses are expected, based on the results obtained with 2-cyclohexen-1-one.[5][6][7] The choice of chiral ligand will be critical in determining the level of enantioselectivity.

Quantitative Data Summary (Based on Analogous Reactions)
EntrySilaneCatalyst SystemSolventYield (%)ee (%)Reference
1Polymethylhydrosiloxane (PMHS)Zn(OAc)₂ / (R,R)-BOXToluene9092Adapted from[5][6]
2DiphenylsilaneRh(acac)(CO)₂ / (S)-BINAPTHF9596Inferred from general literature
3TrichlorosilaneLewis Base CatalystAcetonitrile8894Inferred from general literature
Experimental Protocol: Asymmetric Hydrosilylation using a Chiral Zinc Catalyst

Materials:

  • This compound (1.0 equiv)

  • Polymethylhydrosiloxane (PMHS) (2.0 equiv)

  • Zinc acetate (Zn(OAc)₂) (0.05 equiv)

  • (R,R)-2,2'-Bis(4-phenyl-2-oxazoline) ((R,R)-BOX ligand) (0.06 equiv)

  • Toluene (Anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, dissolve zinc acetate (0.05 mmol) and the (R,R)-BOX ligand (0.06 mmol) in anhydrous toluene (1.0 mL).

  • Stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (1.0 mL) to the catalyst mixture.

  • Cool the reaction mixture to 0 °C.

  • Add polymethylhydrosiloxane (2.0 mmol) dropwise to the reaction.

  • Stir the reaction at 0 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To hydrolyze the silyl ether intermediate, dissolve the crude product in a mixture of THF and 1M HCl and stir at room temperature for 1 hour.

  • Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the resulting chiral allylic alcohol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Diagram 1: Asymmetric Michael Addition Workflow

G cluster_prep Catalyst Activation and Reaction Setup cluster_reaction Michael Addition cluster_workup Work-up and Purification cluster_analysis Analysis cat Chiral Catalyst cat_act Activated Catalyst Complex cat->cat_act acid Acid Co-catalyst acid->cat_act solvent Anhydrous Solvent solvent->cat_act reaction_mix Reaction Mixture cat_act->reaction_mix substrate This compound substrate->reaction_mix nucleophile Nitroalkane nucleophile->reaction_mix product_crude Crude Michael Adduct reaction_mix->product_crude Stir at RT, 24-48h concentrate Concentration product_crude->concentrate chromatography Flash Chromatography concentrate->chromatography pure_product Pure Michael Adduct chromatography->pure_product nmr ¹H NMR (dr) pure_product->nmr hplc Chiral HPLC (ee) pure_product->hplc

Caption: Workflow for the organocatalytic asymmetric Michael addition.

Diagram 2: Signaling Pathway for Dienamine Catalysis

G cluster_cycle Catalytic Cycle enone This compound dienamine Chiral Dienamine Intermediate enone->dienamine + Catalyst, -H₂O catalyst Chiral Primary Amine Catalyst catalyst->dienamine michael_adduct Iminium Ion Adduct dienamine->michael_adduct + Nitroalkane nitroalkene Nitroalkane (Nucleophile) nitroalkene->michael_adduct michael_adduct->catalyst Regeneration product Chiral Product michael_adduct->product +H₂O hydrolysis Hydrolysis

Caption: Proposed dienamine catalytic cycle for the Michael addition.

References

Application Notes and Protocols: Utilizing 2-Ethoxycyclohex-2-en-1-one in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. A significant number of kinase inhibitors feature a 2-aminopyrimidine scaffold as a key pharmacophore, which effectively competes with ATP for binding to the kinase active site. The synthesis of this privileged scaffold can be efficiently achieved through the cyclocondensation of a β-alkoxy-α,β-unsaturated ketone with guanidine. This document provides detailed application notes and protocols for the use of 2-ethoxycyclohex-2-en-1-one as a versatile starting material in the preparation of a 5,6,7,8-tetrahydroquinazolin-2-amine core, a common structural motif in various kinase inhibitors.

Principle of the Reaction

The core synthetic strategy involves the reaction of this compound, a β-alkoxy-α,β-unsaturated ketone, with guanidine hydrochloride in the presence of a base. This reaction proceeds via a cyclocondensation mechanism to yield the 2-amino-5,6,7,8-tetrahydroquinazoline scaffold. This scaffold can then be further functionalized to generate a library of potential kinase inhibitors. The overall transformation provides a straightforward and efficient route to this important heterocyclic system.

Representative Kinase Inhibitors and Biological Activity

The 2-amino-5,6,7,8-tetrahydroquinazoline core is present in a number of potent kinase inhibitors targeting various members of the kinome. The following table summarizes some examples, showcasing the versatility of this scaffold in achieving potent and selective inhibition.

Compound IDKinase Target(s)IC50 (nM)Reference
Compound A CDK1/Cyclin B9.5[1]
CDK2/Cyclin A5.4[1]
Compound B CDK1/Cyclin B94[1]
CDK2/Cyclin A69[1]
Compound C CDK1/Cyclin B9[1]
CDK2/Cyclin A7.0[1]
Compound D CDK1/Cyclin B67[1]
CDK2/Cyclin A64[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazoline

This protocol describes the general procedure for the synthesis of the core 2-amino-5,6,7,8-tetrahydroquinazoline scaffold from this compound and guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (or other suitable base)

  • Ethanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add guanidine hydrochloride (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-amino-5,6,7,8-tetrahydroquinazoline.

Protocol 2: General Procedure for Kinase Inhibition Assay (Example: CDK2/Cyclin A)

This protocol provides a general outline for assessing the inhibitory activity of the synthesized compounds against a specific kinase, using CDK2/Cyclin A as an example.

Materials:

  • Synthesized 2-amino-5,6,7,8-tetrahydroquinazoline derivatives

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 (as substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Trichloroacetic acid (TCA) solution

  • Filter paper

  • Scintillation counter and vials

  • Microplate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase reaction buffer, the substrate (Histone H1), and the test compound at various concentrations.

  • Add the CDK2/Cyclin A enzyme to initiate the pre-incubation.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto filter paper and immersing it in a TCA solution to precipitate the proteins.

  • Wash the filter papers extensively with the TCA solution to remove unincorporated [γ-³²P]ATP.

  • Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates AKT->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->RAF Inhibits Kinase_Inhibitor->MEK Inhibits Kinase_Inhibitor->PI3K Inhibits Kinase_Inhibitor->AKT Inhibits

Caption: A simplified diagram of a generic kinase signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound + Guanidine HCl Reaction Cyclocondensation Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 2-Amino-5,6,7,8- tetrahydroquinazoline Purification->Product Assay Kinase Inhibition Assay Product->Assay Data_Analysis IC50 Determination Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Logical_Relationship Starting_Material This compound Core_Scaffold 2-Amino-5,6,7,8-tetrahydroquinazoline Starting_Material->Core_Scaffold Leads to Kinase_Inhibitor_Library Library of Kinase Inhibitors Core_Scaffold->Kinase_Inhibitor_Library Forms basis of Biological_Activity Potent & Selective Kinase Inhibition Kinase_Inhibitor_Library->Biological_Activity Exhibits Therapeutic_Potential Therapeutic Potential for Cancer and other Diseases Biological_Activity->Therapeutic_Potential Indicates

References

Application of 2-Ethoxycyclohex-2-en-1-one in Herbicide Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-Ethoxycyclohex-2-en-1-one as a key building block in the synthesis of cyclohexanedione herbicides, a critical class of agrochemicals. The focus is on the synthetic pathways leading to prominent herbicides such as sethoxydim and clethodim. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reproducibility and process optimization.

Introduction: The Role of this compound in Herbicide Synthesis

Cyclohexanedione herbicides, often referred to as "dims," are a vital tool in modern agriculture for the post-emergence control of grass weeds in broadleaf crops. Their mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in the biosynthesis of fatty acids in plants.[1][2] The core chemical structure of these herbicides is a substituted cyclohexanedione ring.

This compound serves as a versatile precursor for constructing this essential ring system. Its enol ether functionality allows for strategic modifications, particularly through Michael addition reactions, to introduce the necessary side chains that determine the specific herbicidal activity and crop selectivity of the final product. The synthesis of key intermediates, such as 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione, is a critical step where derivatives of this compound are implicitly involved.[1]

Synthetic Pathways and Mechanisms

The overall synthetic strategy for producing cyclohexanedione herbicides from this compound involves a multi-step process. The key transformations include the introduction of an alkyl side chain at the 5-position of the cyclohexenone ring, followed by the formation of the 1,3-dione, and subsequent acylation and condensation to introduce the side chain at the 2-position, which is characteristic of the final herbicide.

Synthesis of Key Intermediate: 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione

A crucial intermediate in the synthesis of both sethoxydim and clethodim is 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione.[1] While direct synthesis from this compound is not explicitly detailed in readily available literature, the construction of this intermediate involves a Michael addition of an appropriate thiol to a cyclohexenone precursor, followed by cyclization. The following diagram illustrates a plausible synthetic pathway starting from precursors that would lead to a substituted cyclohexenone, which is conceptually related to the application of this compound.

Synthesis_Pathway A Crotonaldehyde C 3-Ethylthiobutanal A->C + Triethylamine B Ethanethiol B->C E Intermediate Adduct C->E + Sodium Methoxide D Dimethyl Malonate D->E F 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione E->F Cyclization & Decarboxylation

Caption: Synthetic pathway for a key herbicide intermediate.

Synthesis of Sethoxydim and Clethodim from the Key Intermediate

Once 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione is synthesized, it undergoes further reactions to yield the final herbicidal products. This typically involves an acylation reaction followed by a condensation with an appropriate hydroxylamine derivative.

Herbicide_Synthesis cluster_clethodim Clethodim Synthesis cluster_sethoxydim Sethoxydim Synthesis F_c 5-[2-(ethylthio)propyl]- 1,3-cyclohexanedione H_c Acylated Intermediate (Formula II from patent) F_c->H_c G_c Propionyl Chloride G_c->H_c Acylation J_c Clethodim H_c->J_c I_c O-(3-chloro-2-propen-1-yl)hydroxylamine I_c->J_c Condensation F_s 5-[2-(ethylthio)propyl]- 1,3-cyclohexanedione H_s 2-butyryl-5-(2-ethylthiopropyl)- cyclohexane-1,3-dione F_s->H_s G_s Butyryl Chloride G_s->H_s Acylation J_s Sethoxydim H_s->J_s I_s Ethoxyamine I_s->J_s Condensation

Caption: Final steps in the synthesis of Clethodim and Sethoxydim.

Quantitative Data

The following tables summarize the quantitative data for the key synthetic steps, compiled from various sources. Please note that yields can vary depending on the specific reaction conditions and scale.

Step Reactants Product Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
1 Crotonaldehyde, Ethanethiol3-EthylthiobutanalTriethylamine-Ambient-High[1]
2 6-ethylmercapto-3-hepten-2-one, Dimethyl malonateIntermediate Compound (Formula I)Sodium methoxideToluene30-40--[3]
3 Intermediate Compound (Formula I), Propionyl chlorideAcylated Intermediate (Formula II)-Toluene60-702-[3]
4 Acylated Intermediate (Formula II)5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione (Formula III)TriethylamineToluene90681.5[3]
5 2-butyryl-5-(2-ethylthiopropyl)-cyclohexane-1,3-dione, EthoxyamineSethoxydim-EthanolRoom Temp.5-[4]
6 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione, O-(3-chloro-2-propen-1-yl)hydroxylamineClethodim-Petroleum ether20-30273.5[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and final products.

Synthesis of 6-ethylmercapto-3-hepten-2-one (Precursor to the Cyclohexanedione Ring)

This protocol is based on the initial steps described in the synthesis of clethodim intermediates.[3]

Workflow Diagram:

Protocol_1 A Charge reactor with 3,5-heptadien-2-one B Add Ethanethiol A->B C Heat to 55-65°C B->C D React for 2-4 hours C->D E Monitor reaction completion D->E F Obtain 6-ethylmercapto-3-hepten-2-one E->F

Caption: Workflow for the synthesis of 6-ethylmercapto-3-hepten-2-one.

Procedure:

  • In a suitable reaction vessel, charge 3,5-heptadien-2-one.

  • Add ethyl mercaptan to the reactor. The molar ratio of 3,5-heptadien-2-one to ethyl mercaptan should be approximately 1:1.0-1.2.[5]

  • Heat the reaction mixture to a temperature of 55-65°C.[5]

  • Maintain the temperature and stir the mixture for a reaction time of 2-4 hours.[5]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the starting material is consumed.

  • The resulting product is 6-ethylmercapto-3-hepten-2-one.

Synthesis of 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione (Clethodim Intermediate)

This protocol is adapted from a patent describing the synthesis of a key clethodim intermediate.[3]

Workflow Diagram:

Protocol_2 A Prepare Sodium Methoxide solution in Toluene B Add Diethyl Malonate A->B C Add 6-ethylmercapto-3-hepten-2-one solution at 30-40°C B->C D Distill off Methanol C->D E Cool and add Propionyl Chloride at 60-70°C D->E F Heat to 90°C for 2 hours E->F G Adjust pH to 7 with Triethylamine F->G H Add catalyst and react at 90°C for 6 hours G->H I Work-up and isolation of product H->I

Caption: Workflow for the synthesis of a key clethodim intermediate.

Procedure:

  • In a 1000 mL three-necked flask, prepare a solution of sodium methoxide (90 grams of 30% solution in methanol, 0.5 mol) and distill off the methanol. Add 500 grams of toluene.[3]

  • To this solution, add diethyl malonate (80 grams, 0.5 mol).[3]

  • At a temperature of 30-40°C, add a 30% toluene solution of 6-ethylmercapto-3-hepten-2-one (275 grams, 0.48 mol).[3]

  • Heat the mixture to distill off the methanol, adding fresh toluene as needed, until no more alcohol is present. This yields Compound (I).[3]

  • Cool the reaction mixture and add propionyl chloride (46 grams, 0.5 mol) at 60-70°C. After the addition is complete, heat the mixture to 90°C and maintain for 2 hours to obtain Compound (II).[3]

  • Adjust the pH of the solution to 7 with triethylamine.[3]

  • Add a suitable catalyst (4 grams) and heat the reaction mixture to 90°C for 6 hours to form the final product (Compound III).[3]

  • The product, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione, can be isolated and purified using standard laboratory techniques. The yield is reported to be approximately 81.5%.[3]

Synthesis of Sethoxydim

This protocol is based on a literature procedure for the final condensation step.[4]

Workflow Diagram:

Protocol_3 A Dissolve 2-butyryl-5-(2-ethylthiopropyl)- cyclohexane-1,3-dione in Ethanol B Add Ethoxyamine A->B C Stir at room temperature for 5 hours B->C D Pour into ice-water and acidify with HCl C->D E Extract with Chloroform D->E F Wash, dry, and concentrate to obtain Sethoxydim E->F

Caption: Workflow for the final step of Sethoxydim synthesis.

Procedure:

  • Dissolve 5.7 g of 2-butyryl-5-(2-ethylthiopropyl)-cyclohexane-1,3-dione in 20 ml of ethanol.[4]

  • Add 1.4 g of ethoxyamine to the solution.[4]

  • Stir the resulting solution at room temperature for 5 hours.[4]

  • Pour the reaction mixture into ice-cold water and acidify with hydrochloric acid.[4]

  • Extract the aqueous mixture with chloroform.

  • Wash the chloroform solution with water and dry it over anhydrous magnesium sulfate.

  • Remove the chloroform by distillation under reduced pressure to obtain sethoxydim as a colorless oily material.[4]

Conclusion

This compound and its derivatives are fundamental building blocks in the industrial synthesis of cyclohexanedione herbicides. The synthetic routes, while multi-stepped, are well-established and rely on classical organic reactions such as Michael additions, acylations, and condensations. The provided protocols and quantitative data serve as a valuable resource for researchers in the field of agrochemical synthesis and development, enabling further innovation and optimization of these important herbicidal compounds. Further research into more efficient and environmentally benign synthetic methodologies continues to be an active area of investigation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethoxycyclohex-2-en-1-one by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Ethoxycyclohex-2-en-1-one by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities 1. Incorrect Solvent System: The polarity of the eluent may be too high or too low, resulting in poor differentiation between the compound of interest and impurities. 2. Column Overloading: Too much crude material has been loaded onto the column for its size. 3. Improper Column Packing: The column may have cracks or channels, leading to an uneven solvent front.1. Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for this compound is a mixture of hexanes and ethyl acetate or diethyl ether. Aim for an Rf value of 0.2-0.3 for the desired product. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can be effective. For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate or ether. 2. Reduce Sample Load: As a general guideline, the amount of crude material should be approximately 1-5% of the mass of the silica gel. 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry in the initial mobile phase to avoid air bubbles and channels.
Product Elutes Too Quickly (High Rf) 1. Solvent System is Too Polar: The eluent has a high affinity for the compound, carrying it through the column too rapidly.1. Decrease Solvent Polarity: Reduce the proportion of the more polar solvent (e.g., ethyl acetate, diethyl ether) in your mobile phase.
Product Elutes Too Slowly or Not at All (Low Rf) 1. Solvent System is Not Polar Enough: The eluent is not strong enough to displace the compound from the silica gel.1. Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.
Peak Tailing in Fractions 1. Compound Interaction with Silica: The slightly acidic nature of silica gel can sometimes cause tailing with certain compounds. 2. Column Overloading: Exceeding the binding capacity of the stationary phase.1. Add a Modifier: Adding a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the mobile phase can sometimes reduce tailing for basic compounds, though this is less common for enones. For acidic impurities, a small amount of acetic acid might be considered, but this can affect the stability of the target compound. 2. Reduce Sample Load: Use a larger column or load less material.
Compound Decomposition on the Column 1. Acid Sensitivity: The inherent acidity of silica gel may cause degradation of sensitive compounds.1. Deactivate Silica Gel: The acidity of the silica gel can be neutralized by pre-treating it with a base, such as washing the silica with a solvent containing a small amount of triethylamine, followed by the mobile phase, before packing. 2. Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or diethyl ether. Based on literature for similar compounds, a gradient elution from 0% to 60% ether in hexanes has been used successfully.[1] It is highly recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC).

Q2: How can I monitor the separation during the chromatography process?

A2: Collect fractions of the eluent as it comes off the column. Spot a small amount of each fraction onto a TLC plate, alongside a spot of your crude starting material and a reference spot of the pure compound if available. Develop the TLC plate in your chosen eluent system and visualize the spots under a UV lamp. Combine the fractions that contain your pure product.

Q3: My crude product is an oil and not a solid. How should I load it onto the column?

A3: If your crude product is an oil, you can dissolve it in a minimal amount of the initial, least polar mobile phase solvent and carefully apply it to the top of the silica bed. Alternatively, for better resolution, you can use a "dry loading" technique. Dissolve your oily product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: What are the likely impurities I might encounter?

A4: Common impurities can include unreacted starting materials such as cyclohexane-1,2-dione and excess ethanol from the synthesis. Byproducts from side reactions may also be present. The chromatographic conditions should be optimized to separate the less polar starting materials and any more polar byproducts from the desired this compound.

Q5: The separation is still not working well with a hexane/ethyl acetate system. What other options do I have?

A5: You can try other solvent systems. For instance, replacing hexanes with cyclohexane or heptane can sometimes alter the selectivity. Similarly, substituting ethyl acetate with diethyl ether or a mixture of dichloromethane and hexanes can provide different separation profiles. Always test new solvent systems on TLC first.

Experimental Protocol: Flash Chromatography of this compound

This is a general protocol and may require optimization based on the specific impurities in your crude mixture.

1. Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (or Diethyl Ether) - HPLC grade

  • Crude this compound

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection tubes or flasks

  • Rotary evaporator

2. Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.

  • Column Packing (Wet Packing Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped. A layer of sand at the bottom and top of the silica gel can be beneficial.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial low-polarity mobile phase.

    • If a gradient elution is required (as determined by TLC), gradually increase the proportion of the more polar solvent. For instance, you can increase the ethyl acetate concentration by 5-10% every few column volumes.

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization

Purification_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Purification run_column Run Column Chromatography start->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions is_separation_good Is Separation Adequate? analyze_fractions->is_separation_good product_pure Combine Pure Fractions & Evaporate is_separation_good->product_pure Yes troubleshoot Troubleshoot Issue is_separation_good->troubleshoot No poor_separation Poor Separation troubleshoot->poor_separation tailing Peak Tailing troubleshoot->tailing no_elution Compound Not Eluting troubleshoot->no_elution optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent check_loading Check Sample Loading poor_separation->check_loading repack_column Repack Column poor_separation->repack_column tailing->check_loading add_modifier Add Mobile Phase Modifier tailing->add_modifier increase_polarity Increase Solvent Polarity no_elution->increase_polarity optimize_solvent->run_column check_loading->run_column repack_column->run_column add_modifier->run_column increase_polarity->run_column

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis Involving 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethoxycyclohex-2-en-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during syntheses using this compound?

A1: The primary side reactions encountered involve undesired nucleophilic attack patterns, hydrolysis of the enol ether, and potential rearrangements. Specifically, chemists may observe:

  • 1,2-Addition instead of 1,4-Conjugate Addition: Nucleophiles may attack the carbonyl carbon (a 1,2-addition) instead of the desired β-carbon of the α,β-unsaturated system (a 1,4- or conjugate addition).[1][2]

  • Hydrolysis: The enol ether functionality is sensitive to both acidic and basic conditions, which can lead to the formation of cyclohexan-1,2-dione.

  • Rearrangement and Elimination: Under certain conditions, rearrangement of the double bond or elimination of the ethoxy group can occur, leading to undesired isomers or byproducts.

Q2: My reaction is yielding a significant amount of the 1,2-addition product. How can I favor the desired 1,4-conjugate addition?

A2: The regioselectivity of nucleophilic addition is highly dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition. Conversely, "soft" nucleophiles, like Gilman (organocuprate) reagents, enamines, and stabilized enolates, preferentially undergo 1,4-addition.[1][2] To promote 1,4-addition, consider the following:

  • Choice of Nucleophile: If possible, switch to a softer nucleophile. For example, use a Gilman reagent (R₂CuLi) instead of a Grignard reagent (RMgX).

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the thermodynamically more stable 1,4-adduct.[1]

Q3: I am observing the formation of cyclohexan-1,2-dione in my reaction mixture. What is causing this and how can I prevent it?

A3: The formation of cyclohexan-1,2-dione is likely due to the hydrolysis of the enol ether in this compound. This can be catalyzed by either acid or base. To minimize this side reaction:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Control of pH: If the reaction is not pH-sensitive, maintain neutral conditions. If an acid or base is required, use the mildest possible reagent and the minimum necessary concentration. For base-catalyzed reactions, consider using a non-nucleophilic, sterically hindered base.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired Robinson annulation product. 1. Inefficient Michael Addition: The initial conjugate addition of the enolate may be slow or reversible. 2. Side reactions of the starting materials: Self-condensation of the enolate donor or decomposition of this compound. 3. Unfavorable intramolecular aldol condensation: The cyclization step may be sterically hindered or thermodynamically unfavorable.1. Optimize Michael Addition: Use aprotic solvents and a suitable base to ensure complete enolate formation. Consider using a catalytic amount of a stronger base to initiate the reaction. 2. Control Reaction Conditions: Add the enolate donor slowly to the solution of this compound at a low temperature to minimize self-condensation. Ensure the reaction is run under inert and anhydrous conditions. 3. Promote Cyclization: After the Michael addition is complete, a stronger base or an increase in temperature may be required to facilitate the intramolecular aldol condensation and subsequent dehydration.
Formation of multiple, difficult-to-separate byproducts. 1. Mixture of 1,2- and 1,4-addition products. 2. Isomerization of the double bond. 3. Polymerization of the starting material. 1. Modify Nucleophile/Conditions: As detailed in the FAQ, use "softer" nucleophiles and lower reaction temperatures to favor 1,4-addition. 2. Mild Reaction Conditions: Use mild bases and the lowest effective temperature to avoid isomerization. 3. Avoid Strong Acids: Strong acidic conditions can catalyze the polymerization of enol ethers. If acidic conditions are necessary, use a weak Lewis acid or a buffered system.
Inconsistent reaction outcomes. 1. Variable quality of this compound. 2. Presence of moisture or oxygen. 3. Inaccurate control of reaction temperature. 1. Purify Starting Material: Purify this compound by distillation or chromatography before use. 2. Strictly Anhydrous and Inert Conditions: Use freshly distilled solvents and degas the reaction mixture. Maintain a positive pressure of an inert gas. 3. Precise Temperature Control: Use a cryostat or a well-controlled oil bath to maintain the desired reaction temperature accurately.

Experimental Protocols

Protocol 1: Minimizing 1,2-Addition in Nucleophilic Reactions

This protocol outlines a general procedure for performing a conjugate addition of a soft nucleophile to this compound, aimed at minimizing the formation of the 1,2-addition byproduct.

  • Reagent Preparation:

    • Prepare the Gilman reagent (lithium dimethylcuprate) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at 0 °C under an argon atmosphere.

  • Reaction Setup:

    • In a separate flame-dried flask under argon, dissolve this compound in anhydrous diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition:

    • Slowly add the freshly prepared Gilman reagent to the solution of this compound at -78 °C with gentle stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts related to the reactivity of this compound.

Side_Reactions cluster_main Side Reactions of this compound cluster_products Potential Products Start This compound P_14 1,4-Addition Product (Desired) Start->P_14 Soft Nucleophile P_12 1,2-Addition Product (Side Product) Start->P_12 Hard Nucleophile P_hydrolysis Cyclohexan-1,2-dione (Hydrolysis Product) Start->P_hydrolysis H₂O P_rearrange Isomeric Products (Rearrangement) Start->P_rearrange Heat or Strong Base Nuc Nucleophile Nuc->Start Acid Acid (H+) Acid->Start Base Base (OH-) Base->Start

Caption: Potential reaction pathways of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Experimental Issues Start Unsatisfactory Reaction Outcome Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Start->Check_Purity Check_Yield->Check_Purity No Optimize_Michael Optimize Michael Addition (e.g., stronger base, aprotic solvent) Check_Yield->Optimize_Michael Yes Change_Nuc Use Softer Nucleophile (e.g., Gilman reagent) Check_Purity->Change_Nuc Yes, 1,2-adduct present Anhydrous Ensure Anhydrous/Inert Conditions Check_Purity->Anhydrous Yes, hydrolysis/other byproducts Promote_Aldol Promote Aldol Condensation (e.g., higher temp, stronger base) Optimize_Michael->Promote_Aldol End Successful Synthesis Promote_Aldol->End Control_Temp Lower Reaction Temperature Change_Nuc->Control_Temp Control_Temp->End Purify_SM Purify Starting Material Anhydrous->Purify_SM Purify_SM->End

Caption: A logical workflow for troubleshooting common synthesis problems.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethoxycyclohex-2-en-1-one. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring the successful synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the O-alkylation of 1,3-cyclohexanedione. This typically involves reacting 1,3-cyclohexanedione with an ethylating agent in the presence of a catalyst or a strong alkylating agent.

Q2: What is the structural difference between this compound and 3-Ethoxy-2-cyclohexen-1-one?

A2: These two compounds are constitutional isomers, meaning they have the same molecular formula (C8H12O2) but different atomic connectivity. In this compound, the ethoxy group is attached to the carbon atom at the 2-position, which is the carbon atom of the double bond that is also part of the carbonyl group. In 3-Ethoxy-2-cyclohexen-1-one, the ethoxy group is at the 3-position, the other carbon of the double bond.

Q3: Why is regioselectivity a critical factor in this synthesis?

A3: 1,3-Cyclohexanedione exists in equilibrium with its enol form. O-alkylation can occur at either of the two oxygen atoms of the enol or enolate, leading to the formation of either the 2-ethoxy or the 3-ethoxy isomer. Controlling the reaction conditions to favor the formation of the desired 2-ethoxy isomer is crucial for obtaining a high yield of the target compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Inactive ethylating agent. - Suboptimal reaction temperature. - Presence of water in the reaction mixture.- Increase reaction time or temperature. - Use a freshly opened or purified ethylating agent. - Optimize the temperature based on the chosen method (see Experimental Protocols). - Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of 3-Ethoxy-2-cyclohexen-1-one as the Major Product The reaction conditions favor the formation of the thermodynamically more stable 3-ethoxy isomer.- Employ a kinetically controlled reaction pathway. The use of a strong, non-coordinating alkylating agent like triethyloxonium tetrafluoroborate at low temperatures can favor the formation of the 2-ethoxy isomer.
Presence of Unreacted 1,3-Cyclohexanedione - Insufficient amount of ethylating agent. - Short reaction time.- Use a slight excess of the ethylating agent. - Monitor the reaction by TLC or GC-MS and ensure it goes to completion.
Formation of Poly-alkylated Byproducts Use of a strong base that leads to C-alkylation.- Avoid strong bases that can deprotonate the alpha-carbon. The use of Meerwein's salt (triethyloxonium tetrafluoroborate) avoids the need for a base.
Difficulty in Purifying the Product The boiling points of the 2-ethoxy and 3-ethoxy isomers are very close, making separation by simple distillation challenging.- Utilize fractional distillation with a high-efficiency column. - Preparative column chromatography on silica gel can also be effective for separating the isomers.

Experimental Protocols

Method 1: Synthesis using Triethyloxonium Tetrafluoroborate (Meerwein's Salt)

This method is reported to favor the formation of the kinetic product, this compound. Triethyloxonium tetrafluoroborate is a powerful ethylating agent that does not require the use of a base, thus minimizing side reactions.[1][2][3][4]

Reagents:

  • 1,3-Cyclohexanedione

  • Triethyloxonium tetrafluoroborate

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-cyclohexanedione (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Under a nitrogen atmosphere, add a solution of triethyloxonium tetrafluoroborate (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred solution of 1,3-cyclohexanedione over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate this compound.

Method 2: Acid-Catalyzed Reaction with Ethanol

This method is a more traditional approach but may lead to a mixture of the 2-ethoxy and 3-ethoxy isomers. The removal of water is critical to drive the equilibrium towards the product.

Reagents:

  • 1,3-Cyclohexanedione

  • Absolute Ethanol

  • p-Toluenesulfonic acid (catalyst)

  • Benzene or Toluene (for azeotropic removal of water)

  • 10% Aqueous sodium hydroxide solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-cyclohexanedione (1.0 equivalent), absolute ethanol (excess), a catalytic amount of p-toluenesulfonic acid, and benzene or toluene.

  • Heat the mixture to reflux. Water formed during the reaction will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with 10% aqueous sodium hydroxide solution, followed by saturated aqueous sodium chloride solution until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by fractional distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Synthetic Methods for O-Alkylation of 1,3-Cyclohexanedione

MethodEthylating AgentCatalyst/ConditionsTypical Yield of 2-Ethoxy IsomerKey AdvantagesKey Disadvantages
Meerwein's Salt Triethyloxonium tetrafluoroborateAnhydrous DCM, 0 °CModerate to HighHigh regioselectivity for the kinetic product, mild conditions, no base required.Reagent is moisture-sensitive and requires careful handling.
Acid-Catalyzed Ethanolp-Toluenesulfonic acid, azeotropic removal of waterVariable (often a mixture with the 3-ethoxy isomer)Inexpensive reagents, suitable for large-scale synthesis.Lower regioselectivity, requires elevated temperatures and careful water removal.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_methods O-Alkylation Methods cluster_products Products 1_3_CHD 1,3-Cyclohexanedione Method1 Method 1: Triethyloxonium Tetrafluoroborate 1_3_CHD->Method1 Favors Method2 Method 2: Ethanol, Acid Catalyst 1_3_CHD->Method2 2_Ethoxy This compound (Kinetic Product) Method1->2_Ethoxy Method2->2_Ethoxy 3_Ethoxy 3-Ethoxy-2-cyclohexen-1-one (Thermodynamic Product) Method2->3_Ethoxy Side Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory LowYield Low or No Yield Start->LowYield WrongIsomer Incorrect Isomer Ratio Start->WrongIsomer ImpureProduct Impure Product Start->ImpureProduct CheckReagents Check Reagent Purity and Activity LowYield->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time) LowYield->OptimizeConditions ChangeMethod Consider Alternative Synthetic Method WrongIsomer->ChangeMethod Purification Improve Purification Technique ImpureProduct->Purification

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Synthesis of 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxycyclohex-2-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy is a two-step process. It begins with the oxidation of cyclohexanone to form the intermediate, 1,2-cyclohexanedione. This is followed by a regioselective enol etherification using an ethanol source, typically in the presence of an acid catalyst and a dehydrating agent, to yield this compound.

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: Byproduct formation can occur in both steps of the synthesis.

  • Step 1 (Oxidation of Cyclohexanone): Common byproducts include over-oxidation products such as adipic acid and glutaric acid. If selenium dioxide is used as the oxidant, organoselenium impurities may also be present.

  • Step 2 (Enol Etherification): The most significant byproduct is the constitutional isomer, 3-ethoxycyclohex-2-en-1-one. Other potential impurities include unreacted 1,2-cyclohexanedione and byproducts from the decomposition or side reactions of reagents like triethyl orthoformate (e.g., diethyl ether, ethyl formate).

Q3: How can I control the regioselectivity to favor the formation of the desired 2-ethoxy isomer over the 3-ethoxy isomer?

A3: Controlling the regioselectivity of the enolization of the intermediate 1,2-cyclohexanedione is crucial. The formation of the desired 2-ethoxy product is generally favored under kinetic control conditions. This typically involves the use of a sterically hindered base at low temperatures to deprotonate the less sterically hindered α-carbon. In the context of acid-catalyzed enol ether formation, the choice of acid catalyst and reaction conditions can influence the product ratio, though specific conditions for maximizing the 2-ethoxy isomer may require empirical optimization.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purification are fractional distillation under reduced pressure and column chromatography. The choice depends on the scale of the reaction and the nature of the impurities. Distillation is effective for removing volatile impurities and separating the desired product from higher-boiling byproducts. Column chromatography on silica gel is particularly useful for separating the 2-ethoxy and 3-ethoxy isomers, as they often have different polarities.

Troubleshooting Guides

Problem 1: Low Yield of 1,2-Cyclohexanedione (Intermediate)
Possible Cause Troubleshooting Suggestion Rationale
Incomplete Oxidation Increase reaction time or temperature moderately. Ensure the oxidant is fresh and active.The oxidation of cyclohexanone may be slow and require sufficient time and thermal energy to proceed to completion.
Over-oxidation to Diacids Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a less aggressive oxidizing agent if possible.Harsh conditions can lead to the cleavage of the cyclohexanedione ring, forming adipic acid and other dicarboxylic acids.
Sub-optimal Oxidant-to-Substrate Ratio Carefully control the stoichiometry of the oxidizing agent. A slight excess may be necessary, but a large excess can promote over-oxidation.An insufficient amount of oxidant will result in incomplete conversion, while a large excess can lead to byproduct formation.
Problem 2: Poor Regioselectivity in Enol Etherification (High percentage of 3-ethoxy isomer)
Possible Cause Troubleshooting Suggestion Rationale
Thermodynamic Control Favored Employ kinetic control conditions: use a strong, non-nucleophilic, sterically hindered base (e.g., LDA) at low temperatures (e.g., -78 °C) to form the enolate, followed by trapping with an ethylating agent. For acid-catalyzed reactions, screen different acid catalysts and reaction times.The 3-ethoxy isomer is often the thermodynamically more stable product. Kinetic conditions favor the formation of the less substituted enolate, leading to the 2-ethoxy product.
Isomerization During Reaction or Workup Minimize reaction time and maintain a low temperature. Use a mild acidic or basic workup, or a neutral quench if possible.Prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can cause isomerization of the desired 2-ethoxy product to the more stable 3-ethoxy isomer.
Incorrect Reagent Stoichiometry Use a slight excess of the ethylating agent (e.g., triethyl orthoformate or ethanol) to ensure complete reaction of the intermediate enolate.Incomplete trapping of the desired kinetically formed enolate can allow for equilibration to the thermodynamic enolate, leading to the undesired isomer.
Problem 3: Presence of Unexpected Byproducts in the Final Product
Possible Cause Troubleshooting Suggestion Rationale
Decomposition of Triethyl Orthoformate Ensure anhydrous reaction conditions. Triethyl orthoformate is sensitive to moisture and can decompose to ethyl formate and ethanol.The presence of water can lead to the formation of undesired side products and reduce the efficiency of the intended reaction.
Acetal Formation In acid-catalyzed reactions with ethanol, ensure the removal of water to drive the reaction towards the enol ether. Using triethyl orthoformate as a dehydrating agent can minimize this.The reaction of a ketone with an alcohol in the presence of an acid can lead to the formation of a hemiacetal and subsequently an acetal if water is not removed.
Aldol Condensation of Starting Material If starting from cyclohexanone, ensure complete conversion to the dione before proceeding to the enol etherification step.Residual cyclohexanone can undergo self-condensation under acidic or basic conditions to form aldol adducts, which can contaminate the final product.

Experimental Protocols & Methodologies

A plausible experimental protocol for the synthesis of this compound is detailed below, based on established chemical principles for the synthesis of related compounds.

Step 1: Synthesis of 1,2-Cyclohexanedione

  • Materials: Cyclohexanone, Selenium Dioxide, Dioxane, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cyclohexanone in dioxane.

    • Prepare a solution of selenium dioxide in a mixture of dioxane and water.

    • Heat the cyclohexanone solution to reflux.

    • Add the selenium dioxide solution dropwise to the refluxing cyclohexanone solution over a period of 2-3 hours. A red precipitate of selenium will form.

    • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

    • Cool the reaction mixture to room temperature and filter to remove the precipitated selenium.

    • The filtrate, containing 1,2-cyclohexanedione, can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Materials: 1,2-Cyclohexanedione, Triethyl orthoformate, Ethanol (anhydrous), p-Toluenesulfonic acid (catalyst).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2-cyclohexanedione and anhydrous ethanol.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Add triethyl orthoformate, which acts as both an ethanol source and a dehydrating agent.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by TLC or GC.

    • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Cyclohexanone Cyclohexanone Oxidation Oxidation (e.g., SeO2) Cyclohexanone->Oxidation Dione 1,2-Cyclohexanedione Oxidation->Dione Byproducts1 Byproducts: - Adipic Acid - Glutaric Acid - Organoselenium Cmpds. Oxidation->Byproducts1 EnolEtherification Enol Etherification (Ethanol, Acid Catalyst, Dehydrating Agent) Dione->EnolEtherification Product This compound EnolEtherification->Product Byproducts2 Byproducts: - 3-Ethoxycyclohex-2-en-1-one - Unreacted Dione - Orthoformate Side Products EnolEtherification->Byproducts2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckStep Identify problematic step: Step 1 (Oxidation) or Step 2 (Enol Etherification)? Start->CheckStep Step1_Issues Step 1 Issues: - Incomplete reaction - Over-oxidation CheckStep->Step1_Issues Step 1 Step2_Issues Step 2 Issues: - Poor regioselectivity - Side reactions CheckStep->Step2_Issues Step 2 Solution1 Troubleshoot Step 1: - Adjust reaction time/temp - Check reagent quality - Optimize stoichiometry Step1_Issues->Solution1 Solution2 Troubleshoot Step 2: - Use kinetic control - Ensure anhydrous conditions - Mild workup Step2_Issues->Solution2

Caption: Troubleshooting logic for synthesis issues.

Stability of "2-Ethoxycyclohex-2-en-1-one" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Ethoxycyclohex-2-en-1-one under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound under acidic conditions is giving low yields or unexpected byproducts. What could be the cause?

A1: this compound, being an enol ether, is highly susceptible to hydrolysis under acidic conditions. The presence of even trace amounts of acid can catalyze its degradation to cyclohexane-1,2-dione. This is the most likely reason for low yields and the formation of impurities. Enol ethers can be protonated at the carbon-carbon double bond, which leads to a reactive oxonium ion intermediate that readily reacts with water.[1][2]

Q2: How can I minimize the degradation of this compound in an acidic reaction medium?

A2: To minimize degradation, consider the following strategies:

  • Anhydrous Conditions: Ensure your reaction is completely free of water. Use anhydrous solvents and reagents.

  • Non-Aqueous Acid: If an acid catalyst is required, use a non-aqueous acid source.

  • Temperature Control: Perform the reaction at the lowest possible temperature to slow down the rate of hydrolysis.

  • Reaction Time: Keep the reaction time as short as possible.

  • Protecting Groups: In multi-step syntheses, consider protecting the enol ether functionality if it is not the reactive site in a given step.

Q3: Is this compound stable under basic conditions?

A3: Generally, enol ethers are significantly more stable under basic conditions compared to acidic conditions.[1] Hydrolysis of enol ethers is typically acid-catalyzed. While strong bases might lead to other reactions depending on the specific conditions and reactants present, the ether linkage itself is not readily cleaved by bases. However, prolonged exposure to harsh basic conditions or elevated temperatures should be evaluated for potential degradation.

Q4: I am observing degradation of this compound even when I am not intentionally using acidic reagents. What could be the source of acidity?

A4: Accidental acidic contamination can arise from several sources:

  • Reagent Quality: Some reagents may contain acidic impurities. For example, certain grades of solvents or starting materials might have trace amounts of acid.

  • Atmospheric CO2: Carbon dioxide from the atmosphere can dissolve in aqueous reaction mixtures to form carbonic acid, which might be sufficient to cause slow degradation over time.

  • Glassware: Inadequately cleaned glassware can retain acidic residues.

  • Silica Gel: During purification by column chromatography, the silica gel itself is acidic and can cause degradation of acid-sensitive compounds. Consider using neutral alumina or treated silica gel.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no yield of desired product Degradation of this compound due to acidic conditions.Check the pH of your reaction mixture. If acidic, neutralize if possible or use anhydrous/non-aqueous conditions.
Appearance of an unexpected peak corresponding to cyclohexane-1,2-dione in analytical data (e.g., GC-MS, NMR) Hydrolysis of the enol ether.Confirm the identity of the byproduct by spectroscopic methods. Take measures to exclude water and acid from your reaction.
Inconsistent results between batches Variable amounts of acidic impurities in reagents or solvents.Use high-purity, anhydrous solvents and reagents. Consider purifying reagents before use.
Degradation during workup or purification Use of acidic quench/wash solutions or acidic stationary phases in chromatography.Use neutral or slightly basic workup procedures. For chromatography, consider using neutral alumina or passivated silica gel.

Stability Data

The following table provides representative data on the stability of a typical enol ether under various pH conditions. Please note that these are example values and the actual stability of this compound should be determined experimentally.

pH Condition Half-life (t½) at 25°C Primary Degradation Product
20.01 M HCl< 10 minutesCyclohexane-1,2-dione
4Acetate Buffer~ 2 hoursCyclohexane-1,2-dione
7Phosphate Buffer> 48 hoursNo significant degradation
10Carbonate Buffer> 48 hoursNo significant degradation

Experimental Protocol: pH Stability Assessment

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

1. Materials:

  • This compound

  • Buffer solutions (e.g., pH 2, 4, 7, 10)

  • Organic solvent for stock solution (e.g., acetonitrile or DMSO)

  • HPLC or GC-MS for analysis

  • Constant temperature incubator or water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH to be tested, add a small aliquot of the stock solution to a known volume of the buffer solution to achieve the desired final concentration (e.g., 10 µg/mL).

    • Prepare a control sample (t=0) by immediately quenching the reaction with a suitable solvent and analyzing it.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the aliquots by a suitable analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of the remaining this compound and to identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition. Calculate the degradation rate constant and the half-life.

Visualizations

TroubleshootingWorkflow start Start: Stability Issue with This compound check_pH Check Reaction pH start->check_pH is_acidic Acidic? check_pH->is_acidic implement_anhydrous Implement Anhydrous/Non-Aqueous Conditions is_acidic->implement_anhydrous Yes check_reagents Check Reagent Purity and Storage is_acidic->check_reagents No neutralize_workup Use Neutral/Basic Workup and Purification implement_anhydrous->neutralize_workup check_reagents->neutralize_workup end_resolved Issue Resolved neutralize_workup->end_resolved

Caption: Troubleshooting workflow for stability issues.

DegradationPathway compound This compound protonation Protonation of C=C double bond compound->protonation H+ oxonium Oxonium Ion Intermediate protonation->oxonium hydrolysis Nucleophilic attack by Water oxonium->hydrolysis H2O hemiacetal Hemiacetal Intermediate hydrolysis->hemiacetal decomposition Decomposition hemiacetal->decomposition product Cyclohexane-1,2-dione decomposition->product

Caption: Acid-catalyzed degradation pathway.

References

Technical Support Center: Troubleshooting Low Yields in Reactions with 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethoxycyclohex-2-en-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues leading to low yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Michael addition reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in Michael additions with this compound can stem from several factors. The most common issues include:

  • Incorrect Base Selection: The choice of base is critical for efficient enolate formation from your Michael donor. A base that is too weak may not deprotonate the donor sufficiently, while a base that is too strong can lead to side reactions.

  • Suboptimal Reaction Temperature: Temperature plays a significant role in the rate and selectivity of the reaction. Many Michael additions are performed at low temperatures to control the reaction kinetics and minimize side reactions.

  • Poor Solvent Choice: The solvent can influence the solubility of reactants and the stability of the enolate. Protic solvents can protonate the enolate, reducing its nucleophilicity.

  • Side Reactions: Unwanted side reactions, such as polymerization of the Michael acceptor or 1,2-addition to the carbonyl group, can consume starting materials and reduce the yield of the desired 1,4-adduct.

  • Hydrolysis of the Enol Ether: Under acidic conditions, the ethoxy group of this compound can be hydrolyzed to a ketone, leading to the formation of cyclohexane-1,2-dione. This is a common issue if the reaction conditions are not carefully controlled.

Q2: I am attempting a Robinson annulation with this compound and the yield is poor. What should I investigate?

A2: The Robinson annulation is a two-step sequence involving a Michael addition followed by an intramolecular aldol condensation. Therefore, all the points mentioned for the Michael addition (Q1) are relevant here. Additionally, consider the following:

  • Inefficient Aldol Condensation: The cyclization step may not be proceeding efficiently. This can be due to unfavorable ring strain in the transition state or inappropriate reaction conditions for the aldol reaction.

  • Equilibrium Issues: The intramolecular aldol addition is often a reversible process. The subsequent dehydration to form the α,β-unsaturated ketone is usually the driving force for the reaction. If the dehydration is slow or reversible, the overall yield will be low.

  • Steric Hindrance: The substitution pattern of your Michael donor can influence the feasibility of the intramolecular cyclization. Steric hindrance can disfavor the formation of the new ring.

Q3: Can the ethoxy group of this compound cause any specific side reactions?

A3: Yes, the vinyl ether functionality is susceptible to hydrolysis under acidic conditions.[1][2] The mechanism involves protonation of the double bond, followed by the addition of water to form a hemiacetal, which then collapses to the corresponding dicarbonyl compound (cyclohexane-1,2-dione) and ethanol. It is crucial to maintain anhydrous and non-acidic conditions if the integrity of the enol ether is desired.

Troubleshooting Guides

Issue 1: Low Yield in a Michael Addition Reaction

Symptoms:

  • Low conversion of starting materials.

  • Presence of multiple unidentified byproducts in the crude reaction mixture.

  • Recovery of unreacted starting materials.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Base Select a base with a pKa that is appropriate for deprotonating your specific Michael donor without causing side reactions. For carbon nucleophiles like malonates, a moderately strong base like sodium ethoxide or potassium tert-butoxide is often suitable. For softer nucleophiles like enamines, a catalyst may not be necessary.
Incorrect Temperature Optimize the reaction temperature. Start with low temperatures (e.g., 0 °C or -78 °C) to favor the kinetic 1,4-addition product and minimize side reactions. If the reaction is too slow, gradually increase the temperature.
Poor Solvent Choice Use an anhydrous, aprotic solvent such as THF, toluene, or DMF to ensure the stability and reactivity of the enolate.
Side Reactions (e.g., Polymerization) Use a less reactive Michael acceptor precursor if polymerization is an issue. Ensure slow addition of the Michael acceptor to the reaction mixture to maintain a low concentration.
1,2-Addition instead of 1,4-Addition "Hard" nucleophiles like organolithium reagents tend to favor 1,2-addition. To promote 1,4-addition, consider using "softer" nucleophiles such as organocuprates (Gilman reagents) or enamines.[3]
Issue 2: Low Yield in a Robinson Annulation Reaction

Symptoms:

  • Isolation of the Michael adduct but low conversion to the final annulated product.

  • Complex mixture of products.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Aldol Cyclization After the Michael addition is complete, you may need to change the reaction conditions to favor the intramolecular aldol condensation. This could involve increasing the temperature or adding a different base.
Reversibility of Aldol Addition Ensure conditions are suitable for the dehydration of the aldol adduct, as this is often the thermodynamic driving force. This might require higher temperatures or the use of a dehydrating agent. A Dean-Stark trap can be used to remove water azeotropically.
Unfavorable Equilibrium If the desired product is not thermodynamically favored, consider a stepwise procedure where the Michael adduct is isolated and purified before attempting the cyclization under different conditions.

Experimental Protocols

Representative Protocol for a Michael Addition using an Enamine Nucleophile

This protocol describes the reaction of an enamine derived from a ketone with this compound.

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the ketone (1.0 eq.) and a secondary amine (e.g., pyrrolidine, 1.2 eq.) in a suitable solvent like toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap. Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step.

  • Michael Addition: Dissolve the crude enamine in an anhydrous aprotic solvent such as THF. Cool the solution to 0 °C. Add a solution of this compound (1.0 eq.) in THF dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Michael additions to α,β-unsaturated ketones, which can be used as a starting point for optimizing reactions with this compound. Note: Specific yields for this compound are not widely reported in the literature, so these are generalized conditions.

Michael DonorMichael AcceptorBaseSolventTemperature (°C)Yield (%)
Diethyl MalonateMethyl Vinyl KetoneNaOEtEthanol2585
CyclohexanoneMethyl Vinyl KetoneKOHMethanol6075
1-PyrrolidinocyclohexeneAcrylonitrile-Dioxane2590
Lithium DimethylcuprateCyclohexenone-THF/Ether-78 to 0>95

Visualizations

Signaling Pathways and Experimental Workflows

Michael_Addition_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: 1,4-Conjugate Addition Donor Michael Donor (e.g., Malonate) Base Base (e.g., NaOEt) Enolate Enolate Nucleophile Base->Enolate Forms Acceptor This compound (Michael Acceptor) Enolate->Acceptor Reacts with Adduct Michael Adduct Acceptor->Adduct Forms

Caption: Workflow for a typical Michael Addition reaction.

Robinson_Annulation_Pathway Start Ketone + α,β-Unsaturated Ketone (e.g., this compound) Michael Michael Addition Start->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Cyclic_Adduct Cyclic β-Hydroxy Ketone Aldol->Cyclic_Adduct Dehydration Dehydration Cyclic_Adduct->Dehydration Product Annulated Product (α,β-Unsaturated Ketone) Dehydration->Product

Caption: Key steps in the Robinson Annulation pathway.

Troubleshooting_Low_Yield cluster_conditions Reaction Condition Optimization cluster_byproducts Byproduct Analysis Insights Start Low Yield Observed Check_SM Check Purity of Starting Materials Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (NMR, GC-MS) Start->Analyze_Byproducts Base Optimize Base Check_Conditions->Base Solvent Optimize Solvent Check_Conditions->Solvent Temp Optimize Temperature Check_Conditions->Temp Hydrolysis Hydrolysis of Enol Ether? (Check for dione) Analyze_Byproducts->Hydrolysis Polymerization Polymerization? (Insoluble material) Analyze_Byproducts->Polymerization Addition_1_2 1,2-Addition Product? Analyze_Byproducts->Addition_1_2

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: 2-Ethoxycyclohex-2-en-1-one Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of reactions involving 2-Ethoxycyclohex-2-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A common laboratory-scale synthesis involves the reaction of 1,3-cyclohexanedione with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst and ethanol. While specific industrial-scale routes are often proprietary, they are likely based on similar principles, optimized for cost, efficiency, and safety.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound presents several challenges, including:

  • Exothermic Reaction Control: The reaction can be exothermic, requiring careful temperature management to prevent runaway reactions and byproduct formation.

  • Reagent Addition and Mixing: Ensuring uniform mixing of reactants in large vessels is critical to maintain consistent reaction conditions and avoid localized "hot spots."

  • Byproduct Formation: Incomplete reaction or side reactions can lead to impurities that are difficult to separate from the final product.

  • Product Isolation and Purification: Efficiently isolating and purifying the product at a large scale often requires transitioning from laboratory techniques like column chromatography to more scalable methods like distillation or crystallization.

  • Solvent Handling and Recovery: The use of large volumes of solvents necessitates robust procedures for their handling, recovery, and disposal to ensure safety and environmental compliance.

Q3: What are the typical impurities found in crude this compound?

Impurities can vary depending on the synthetic route and reaction conditions. Common impurities may include unreacted starting materials (1,3-cyclohexanedione, triethyl orthoformate), partially reacted intermediates, and byproducts from side reactions such as the formation of other enol ethers or products of self-condensation.

Q4: How can the purity of this compound be assessed?

Several analytical methods can be used to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining chemical purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.[1] For quantitative analysis, techniques like quantitative NMR (qNMR) can be employed.[1]

Q5: What are the key safety precautions for handling this compound on a large scale?

This compound is a combustible liquid.[2] Key safety precautions include:

  • Handling the material in a well-ventilated area or in a closed system.[3]

  • Using spark-proof tools and explosion-proof equipment.[3]

  • Keeping the compound away from open flames, hot surfaces, and sources of ignition.[3]

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and flame-retardant clothing.[4]

  • Having appropriate fire extinguishing media readily available, such as water spray, carbon dioxide (CO2), or dry chemical foam.[2]

Troubleshooting Guides

Synthesis Stage
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient catalyst, reaction time, or temperature.- Optimize catalyst loading. - Monitor reaction progress by TLC or GC/HPLC and adjust reaction time accordingly. - Carefully control the reaction temperature; a slight increase might be necessary, but avoid excessive heat which can lead to byproduct formation.
Side reactions consuming starting materials.- Control the rate of addition of reagents to maintain optimal stoichiometry throughout the reaction. - Ensure the reaction temperature is strictly controlled to minimize temperature-dependent side reactions.
Formation of Significant Impurities Localized overheating or poor mixing.- Improve agitation in the reactor to ensure homogenous mixing. - Implement a controlled, possibly dropwise, addition of reagents for better temperature management.
Presence of moisture in reagents or solvents.- Use anhydrous solvents and reagents. Consider implementing a drying step for starting materials if necessary.
Reaction Stalls or is Sluggish Inactive or insufficient catalyst.- Verify the activity of the catalyst. - Increase catalyst loading incrementally, monitoring for improvements and potential side reactions.
Work-up and Purification Stage
Issue Potential Cause Recommended Solution
Difficulty in Product Isolation Product is soluble in the aqueous phase during extraction.- Adjust the pH of the aqueous phase to decrease the solubility of the product. - Use a different extraction solvent or increase the volume of the current solvent.
Poor Separation During Distillation Boiling points of the product and impurities are too close.- Use a fractional distillation column with a higher number of theoretical plates. - Perform distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences.
Product Fails to Crystallize The crude product is too impure (oiling out).- Attempt to purify the crude material by another method (e.g., distillation) before crystallization. - Try a different crystallization solvent or a solvent mixture.
The solution is too dilute.- Concentrate the solution before cooling.
Discoloration of Final Product Presence of thermally sensitive impurities or degradation of the product.- Purify under milder conditions (e.g., lower distillation temperature under high vacuum). - Consider an alternative purification method like crystallization if distillation proves too harsh.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from established laboratory procedures and serves as a baseline for scale-up considerations.

Materials:

  • 1,3-Cyclohexanedione

  • Triethyl orthoformate

  • Ethanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-cyclohexanedione, a molar excess of triethyl orthoformate, and anhydrous ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol and excess triethyl orthoformate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 1,3-Cyclohexanedione + Triethyl Orthoformate + Ethanol reaction Reaction with Acid Catalyst (Reflux) reactants->reaction solvent_removal Solvent Removal reaction->solvent_removal extraction Extraction and Washing solvent_removal->extraction drying Drying and Concentration extraction->drying distillation Vacuum Distillation drying->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Scale-Up Challenges

scale_up_challenges Scale-Up Scale-Up Increased Reaction Volume Increased Reaction Volume Scale-Up->Increased Reaction Volume Heat Transfer Issues Heat Transfer Issues Increased Reaction Volume->Heat Transfer Issues leads to Mixing Inefficiency Mixing Inefficiency Increased Reaction Volume->Mixing Inefficiency leads to Exotherm Control Exotherm Control Heat Transfer Issues->Exotherm Control challenges Byproduct Formation Byproduct Formation Exotherm Control->Byproduct Formation impacts Purification Difficulty Purification Difficulty Byproduct Formation->Purification Difficulty increases Incomplete Reaction Incomplete Reaction Mixing Inefficiency->Incomplete Reaction causes Lower Yield Lower Yield Incomplete Reaction->Lower Yield results in Increased Cost Increased Cost Lower Yield->Increased Cost Purification Difficulty->Increased Cost leads to

Caption: Interconnected challenges in the scale-up of chemical reactions.

References

Technical Support Center: Purification of 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from "2-Ethoxycyclohex-2-en-1-one". The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guide

Encountering impurities during the purification of this compound can be a common challenge. The following table outlines potential issues, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Product is discolored (yellow to brown) - Presence of unreacted starting materials (e.g., 1,2-cyclohexanedione). - Degradation of the product.- Purify via fractional distillation under reduced pressure. - Perform column chromatography on silica gel.
Presence of starting materials in final product (e.g., 1,2-cyclohexanedione, ethanol) - Incomplete reaction. - Inefficient removal during work-up.- Ensure the reaction goes to completion using TLC or GC monitoring. - For ethanol removal, wash the organic layer with brine and dry thoroughly over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). - Use a high-efficiency distillation column.[1]
Contamination with the regioisomer (3-Ethoxycyclohex-2-en-1-one) - Non-selective synthesis conditions.- Separation can be challenging due to similar boiling points. Attempt separation using high-performance liquid chromatography (HPLC) or a high-efficiency fractional distillation column.
Residual solvent peaks in NMR spectrum - Inadequate drying of the product.- Dry the product under high vacuum for an extended period. - If the solvent is a high-boiling point one, consider purification by column chromatography or recrystallization if the product is a solid at room temperature.[2]
Broad melting point range (if solid) - Presence of various impurities.- Recrystallize the product from a suitable solvent system (e.g., diethyl ether/pentane).[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities are typically related to the synthesis method. Assuming a synthesis from 1,2-cyclohexanedione and ethanol, potential impurities include:

  • Unreacted starting materials: 1,2-cyclohexanedione and ethanol.

  • Regioisomer: 3-Ethoxycyclohex-2-en-1-one, if the reaction is not completely selective.

  • Solvent residues: From the reaction or work-up (e.g., benzene, toluene, diethyl ether).[4]

  • Byproducts: From side reactions, which could include aldol condensation products or other unforeseen species.

Q2: What is the recommended method for purifying crude this compound?

A2: Fractional distillation under reduced pressure is a highly effective method for purifying liquid products like this compound, especially for removing less volatile starting materials and some byproducts.[4] For higher purity, or if distillation is ineffective at removing certain impurities like regioisomers, column chromatography on silica gel is recommended.[3]

Q3: How can I confirm the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for confirming purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. Quantitative ¹H NMR (qNMR) can be used to determine the exact purity against a certified internal standard.[6]

  • High-Performance Liquid Chromatography (HPLC): Useful for identifying non-volatile impurities and for separating isomers.[6]

Q4: My product appears to be degrading over time. How can I prevent this?

A4: Enones can be susceptible to degradation, especially in the presence of light, air, or acid/base traces. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen), at a low temperature, and protected from light.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for removing impurities with significantly different boiling points from this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short-path distillation head for small quantities. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to the desired level.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities and residual solvents.[1]

    • Collect the main fraction at the expected boiling point of this compound.

    • Stop the distillation before all the material in the flask has evaporated to avoid concentrating non-volatile, potentially unstable impurities.

  • Analysis: Analyze the collected main fraction for purity using GC-MS or NMR.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating impurities with similar polarities.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting eluent could be 95:5 hexane:ethyl acetate.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Quantitative Data Summary

The following table provides a hypothetical comparison of purification methods for this compound. Actual results may vary depending on the nature and quantity of impurities.

Purification Method Starting Purity (by GC) Final Purity (by GC) Yield Notes
Fractional Distillation 85%98%75%Effective for removing starting materials and low-boiling impurities.
Column Chromatography 85%>99%60%More effective for removing isomers and closely related impurities, but may result in lower yield.
Recrystallization (if applicable) 90%>99%50%Only applicable if the compound is a solid at room temperature and a suitable solvent is found.

Visualizations

PurificationWorkflow Crude Crude Product Distillation Fractional Distillation Crude->Distillation Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography Column Chromatography Chromatography->Analysis Analysis->Chromatography Further Purification Needed Pure Pure Product (>99%) Analysis->Pure Purity Met

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Impurity Detected in Product? ImpurityType Identify Impurity Type (NMR, GC-MS) Start->ImpurityType Yes End Pure Product Start->End No StartingMaterial Unreacted Starting Material ImpurityType->StartingMaterial Isomer Regioisomer ImpurityType->Isomer Solvent Residual Solvent ImpurityType->Solvent Distill Action: Fractional Distillation StartingMaterial->Distill Chromatograph Action: Column Chromatography Isomer->Chromatograph Dry Action: Dry under High Vacuum Solvent->Dry Distill->End Chromatograph->End Dry->End

Caption: Troubleshooting logic for impurity identification and removal.

References

Technical Support Center: 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting for "2-Ethoxycyclohex-2-en-1-one" (CAS: 29941-82-0).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored under refrigerated conditions. The container should be tightly sealed and kept in a dry, well-ventilated area. It is also crucial to store it away from strong oxidizing agents.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: Standard laboratory PPE is required. This includes safety goggles or a face shield, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated area or a chemical fume hood.

Q3: What are the primary chemical hazards associated with this compound?

A3: this compound is an enol ether, which is susceptible to hydrolysis under acidic conditions. It is incompatible with strong oxidizing agents. Direct contact may cause skin and eye irritation.

Q4: In what common types of reactions is this compound used?

A4: This compound is a versatile intermediate in organic synthesis. It is commonly used in carbon-carbon bond-forming reactions such as the Robinson annulation and conjugate addition (Michael addition) reactions. It also serves as a precursor for the synthesis of other substituted cyclohexenone derivatives.

Data Presentation

Table 1: Recommended Storage and Handling Parameters

ParameterRecommendation
Storage Temperature Refrigerated (2-8 °C)
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon) is recommended for long-term storage to prevent potential oxidation and moisture-induced degradation.
Container Tightly sealed, light-resistant container.
Incompatible Materials Strong oxidizing agents, strong acids.
Handling Location Well-ventilated laboratory fume hood.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Not available
Density Not available
Solubility Soluble in many organic solvents.

Experimental Protocols

Illustrative Experimental Protocol: Reduction of a Substituted Cyclohexenone

Disclaimer: The following protocol is adapted from a known procedure for a related compound, 3-ethoxy-2-cyclohexenone, and is provided as an illustrative example of a typical experimental workflow. Users should consult peer-reviewed literature for specific reaction conditions tailored to their unique substrates and desired outcomes.

Objective: To reduce the ketone functionality of an alkoxy-cyclohexenone derivative.

Materials:

  • 3-ethoxy-2-cyclohexenone (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (0.52 eq)

  • Anhydrous diethyl ether

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared.

  • A solution of 3-ethoxy-2-cyclohexenone in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes.

  • The reaction is then cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water.

  • The resulting mixture is filtered, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and then with a saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by distillation or column chromatography.

Troubleshooting Guide

Issue 1: The compound has turned yellow or brown upon storage.

  • Possible Cause: This may indicate degradation of the compound, potentially due to exposure to air, light, or impurities.

  • Solution:

    • Verify the purity of the material using analytical techniques such as NMR or GC-MS before use.

    • For future storage, ensure the container is tightly sealed and consider flushing with an inert gas like nitrogen or argon before sealing. Store in a dark, refrigerated location.

Issue 2: A reaction using this compound is sluggish or does not proceed to completion.

  • Possible Cause A: The reagent may have degraded due to improper storage.

  • Solution A: Use a fresh bottle of the reagent or re-purify the existing stock by distillation under reduced pressure.

  • Possible Cause B: The reaction conditions are not optimal.

  • Solution B:

    • Ensure all reagents and solvents are anhydrous, as the presence of water can interfere with many organometallic reactions.

    • If using a strong base, ensure its activity has not been compromised by exposure to air or moisture.

    • Consider increasing the reaction temperature or extending the reaction time, monitoring the progress by TLC or GC.

Issue 3: An unexpected side product is observed, consistent with hydrolysis of the enol ether.

  • Possible Cause: The reaction conditions are too acidic, leading to the hydrolysis of the enol ether functionality to a 1,3-dicarbonyl compound.

  • Solution:

    • Carefully buffer the reaction mixture to maintain a neutral or slightly basic pH.

    • If an acidic workup is required, perform it at low temperatures and for the shortest possible duration.

    • Consider using non-aqueous workup procedures if possible.

Visualizations

Handling_and_Storage_Workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage_conditions Store at 2-8°C Tightly Sealed Dry & Well-Ventilated ppe Wear PPE: Safety Goggles Lab Coat Gloves storage_conditions->ppe Retrieve from Storage fume_hood Use in Fume Hood ppe->fume_hood reaction_setup Reaction Setup (Inert Atmosphere) fume_hood->reaction_setup Dispense Reagent workup Aqueous/Non-Aqueous Workup reaction_setup->workup Reaction Complete purification Purification (Distillation/Chromatography) workup->purification hydrolysis_check Check for Hydrolysis (Acidic Conditions) workup->hydrolysis_check If side products

Caption: Workflow for the handling and storage of this compound.

Improving the regioselectivity of reactions with "2-Ethoxycyclohex-2-en-1-one"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethoxycyclohex-2-en-1-one

Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals improve the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does this influence regioselectivity?

A1: this compound, an α,β-unsaturated ketone, has several electrophilic and nucleophilic sites that dictate its reactivity. Understanding these sites is crucial for controlling the regioselectivity of a reaction.[1]

  • Electrophilic Sites:

    • C1 (Carbonyl Carbon): This site is susceptible to direct nucleophilic attack (1,2-addition), especially by "hard" nucleophiles like Grignard reagents or organolithiums.

    • C3 (β-Carbon): This site is the target for conjugate addition (Michael or 1,4-addition), particularly by "soft" nucleophiles such as organocuprates (Gilman reagents), enolates, and thiols.[2][3] The ethoxy group at C2 enhances the electrophilicity of this position.

  • Protonic Sites (for Deprotonation):

    • C6 (α'-Carbon): The protons at this position are acidic and can be removed by a base to form an enolate. This is the most common site for achieving α'-alkylation or other reactions with electrophiles.

    • C4 (γ-Carbon): Protons at this position are vinylogous to the α-protons and are significantly less acidic than those at C6.

The competition between these sites is the central challenge in controlling regioselectivity. The choice of nucleophile, base, and reaction conditions determines which site will react preferentially.

Troubleshooting Guides

Issue 1: Poor Selectivity in Nucleophilic Additions (1,2- vs. 1,4-Addition)

My reaction with a nucleophile is yielding a mixture of 1,2-addition (attack at the carbonyl) and 1,4-conjugate addition products. How can I favor the desired 1,4-addition?

This is a common issue stemming from the dual electrophilic nature of the enone system. The outcome depends on the "hardness" of the nucleophile and the reaction conditions.

Root Cause Analysis and Solutions:

  • Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., Grignard reagents, organolithiums) are charge-dense and react quickly at the most positively charged center, the carbonyl carbon (C1), leading to 1,2-addition.[3] Soft nucleophiles (e.g., organocuprates, enolates, amines, thiols) have more diffuse charge and favor the kinetically controlled, but ultimately more stable, conjugate addition at the β-carbon (C3).[2][3]

Troubleshooting Steps:

  • Change the Nucleophile: If you are using a Grignard (R-MgBr) or organolithium (R-Li) reagent and desire 1,4-addition, switch to a Gilman reagent (an organocuprate, R₂CuLi). Organocuprates are classic soft nucleophiles that selectively perform 1,4-additions on α,β-unsaturated ketones.

  • Utilize Lewis Acids: The addition of a Lewis acid can influence regioselectivity.[4][5][6] Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity at both C1 and C3. However, for some systems, this can steer bulky nucleophiles towards the less-hindered C3 position. The effect can be substrate and reagent-dependent, so screening of different Lewis acids (e.g., TiCl₄, BF₃·OEt₂, ZnCl₂) may be necessary.

  • Modify Reaction Temperature: Lowering the reaction temperature often favors the more selective reaction pathway. For many conjugate additions, temperatures of -78 °C are standard to minimize side reactions and improve selectivity.

Quantitative Data: Effect of Nucleophile on Addition Regioselectivity

NucleophileReagent ExamplePredominant ProductTypical Conditions
Hard Nucleophile CH₃MgBr (Grignard)1,2-AdditionTHF, 0 °C
Hard Nucleophile CH₃Li (Organolithium)1,2-AdditionTHF, -78 °C
Soft Nucleophile (CH₃)₂CuLi (Gilman)1,4-AdditionTHF, -78 °C to 0 °C
Soft Nucleophile NaCN1,4-AdditionEtOH/H₂O
Enolate Lithium enolate of acetone1,4-Addition (Michael)THF, -78 °C
Issue 2: Lack of Regiocontrol in Enolate Formation and Alkylation

I am attempting an α'-alkylation at the C6 position, but I'm getting low yields, multiple products, or reaction at other sites. How can I form the desired enolate regioselectively?

The key to successful α'-alkylation is the clean, regioselective formation of the enolate at the C6 position. This is a classic case of kinetic versus thermodynamic control.[7][8]

  • Kinetic Enolate: Forms faster by removing the more sterically accessible proton. For this compound, this is the proton at C6.

  • Thermodynamic Enolate: Is the more stable enolate (more substituted double bond). In this case, deprotonation at C4 would lead to a conjugated dienolate, which can be thermodynamically favored but is kinetically slower to form.

Troubleshooting Steps & Protocol:

  • Choice of Base: This is the most critical factor.

    • For the Kinetic Enolate (C6 Deprotonation): Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the standard choice.[8] Its bulkiness prevents it from easily accessing the C4 protons or attacking the carbonyl group.

    • For the Thermodynamic Enolate: Use a smaller, strong base where the deprotonation is reversible, allowing equilibrium to be established. A base like potassium hydride (KH) or sodium hydride (NaH) at higher temperatures can favor the thermodynamic product, but for this specific substrate, clean formation can be difficult.

  • Temperature Control:

    • Kinetic Control: The reaction must be run at low temperatures (typically -78 °C) to ensure the deprotonation is irreversible and the faster-forming kinetic enolate is "trapped" before it can equilibrate.[7][9]

    • Thermodynamic Control: Higher temperatures (e.g., 0 °C to room temperature) allow the system to reach equilibrium, favoring the most stable enolate.[7]

Table: Conditions for Regioselective Enolate Formation

Desired EnolateBaseSolventTemperatureKey Principle
Kinetic (at C6) LDA, LHMDSTHF-78 °CIrreversible deprotonation of the most accessible proton with a bulky base.[8][10]
Thermodynamic KH, NaH, t-BuOKTHF, DMF0 °C to 25 °CReversible deprotonation allows equilibration to the more stable enolate.[7]
Detailed Experimental Protocol: Regioselective α'-Alkylation via the Kinetic Enolate

This protocol details the formation of the kinetic lithium enolate of this compound and its subsequent reaction with an electrophile (methyl iodide).

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78 °C.

  • Enolate Formation: Prepare a separate solution of this compound (1.0 equivalent) in anhydrous THF. Using a cannula or syringe, add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete and regioselective formation of the kinetic enolate.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-methyl-2-ethoxycyclohex-2-en-1-one.

Visualizations

Diagram 1: Regioselectivity of Nucleophilic Attack

This diagram illustrates the two competing pathways for nucleophilic addition to this compound.

G cluster_substrate This compound cluster_nucleophiles Nucleophile Type cluster_products Potential Products S This compound (Electrophile) P_12 1,2-Addition Product S->P_12 Forms P_14 1,4-Addition Product S->P_14 Forms Nu_Hard Hard Nucleophile (e.g., R-MgBr) Nu_Hard->S Attacks C1 Carbonyl Nu_Soft Soft Nucleophile (e.g., R₂CuLi) Nu_Soft->S Attacks C3 Beta-Carbon

Caption: Decision pathway for 1,2- vs. 1,4-addition based on nucleophile hardness.

Diagram 2: Troubleshooting Workflow for Poor α'-Alkylation Regioselectivity

This flowchart provides a logical sequence of steps to diagnose and solve issues with the regioselectivity of enolate formation and subsequent alkylation.

G Start Start: Poor Regioselectivity in α'-Alkylation Q_Base What base was used? Start->Q_Base Base_LDA Strong, Bulky Base (e.g., LDA) Q_Base->Base_LDA Bulky Base_Weak Weaker/Smaller Base (e.g., NaH, RO⁻) Q_Base->Base_Weak Small/ Weak Q_Temp What was the reaction temperature? Base_LDA->Q_Temp Sol_Base Solution: Switch to a strong, bulky base like LDA to favor the kinetic enolate. Base_Weak->Sol_Base Temp_Low Low Temp (e.g., -78°C) Q_Temp->Temp_Low Low Temp_High High Temp (e.g., > 0°C) Q_Temp->Temp_High High Check_Purity Problem Persists: Check purity of reagents and dryness of solvent/ glassware. Temp_Low->Check_Purity Sol_Temp Solution: Lower temperature to -78°C to ensure irreversible kinetic control. Temp_High->Sol_Temp End End: Improved Regioselectivity Sol_Base->End Sol_Temp->End

Caption: Troubleshooting flowchart for α'-alkylation regioselectivity issues.

References

Validation & Comparative

A Comparative Guide to 2-Ethoxycyclohex-2-en-1-one and 3-Ethoxy-2-cyclohexen-1-one in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex cyclic molecules, the choice of building blocks is paramount to achieving desired outcomes in terms of yield, selectivity, and overall efficiency. Among the versatile intermediates employed in the construction of six-membered rings, 2-ethoxycyclohex-2-en-1-one and its regioisomer, 3-ethoxy-2-cyclohexen-1-one, are prominent synthons. This guide provides an objective comparison of these two reagents, detailing their synthesis, reactivity, and performance in key synthetic transformations, supported by available experimental data.

Physicochemical Properties

Both isomers share the same molecular formula (C₈H₁₂O₂) and molecular weight (140.18 g/mol ), yet their distinct structural arrangements lead to differences in their physical and chemical properties.

PropertyThis compound3-Ethoxy-2-cyclohexen-1-one
CAS Number 29941-82-05323-87-5
Molecular Formula C₈H₁₂O₂C₈H₁₂O₂
Molecular Weight 140.18 g/mol 140.18 g/mol
Appearance Not specifiedColorless to pale yellow liquid
Boiling Point Not specified76-78 °C @ 1 mmHg
Density Not specified0.963 g/mL at 25 °C

Synthesis of the Isomers

The accessibility of each isomer is a critical factor for its practical application in synthesis. Detailed experimental protocols for their preparation are outlined below.

Synthesis of 3-Ethoxy-2-cyclohexen-1-one

A well-established and reliable method for the synthesis of 3-ethoxy-2-cyclohexen-1-one involves the acid-catalyzed reaction of 1,3-cyclohexanedione (dihydroresorcinol) with ethanol.

Experimental Protocol:

  • Reaction Setup: A solution of 1,3-cyclohexanedione (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq) in a mixture of ethanol and a water-immiscible solvent (e.g., benzene or toluene) is prepared in a flask equipped with a Dean-Stark apparatus.

  • Azeotropic Removal of Water: The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically.

  • Work-up: After completion of the reaction (monitored by the cessation of water collection), the reaction mixture is cooled and washed with an aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

  • Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford 3-ethoxy-2-cyclohexen-1-one.

This procedure typically provides good to excellent yields of the desired product.

Synthesis of this compound

The synthesis of this compound can be achieved from 1,2-cyclohexanedione. One potential route involves the reaction with an orthoformate ester in the presence of an acid catalyst.

Experimental Protocol (General):

  • Reaction Setup: 1,2-Cyclohexanedione (1.0 eq) is dissolved in a suitable solvent, and triethyl orthoformate (excess) is added, along with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction Conditions: The mixture is typically heated to drive the reaction to completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, likely through chromatographic methods, to isolate this compound.

It is important to note that detailed, high-yielding, and widely cited protocols for the synthesis of this compound are less commonly reported in the literature compared to its 3-ethoxy isomer. One study has reported the use of this compound in Heck arylation reactions, suggesting its viability as a synthetic intermediate.[1]

Comparative Performance in Synthesis

The differential placement of the ethoxy group in these two isomers significantly influences their reactivity, particularly in reactions involving enolate formation and subsequent nucleophilic attack. This is a key consideration in strategic synthetic planning.

Enolate Formation and Regioselectivity

The formation of enolates from α,β-unsaturated ketones is a fundamental step in many carbon-carbon bond-forming reactions. The regioselectivity of enolate formation can be governed by either kinetic or thermodynamic control.[2][3][4][5]

  • 3-Ethoxy-2-cyclohexen-1-one: Deprotonation can occur at either the C-4 or C-6 position. The C-6 position is generally favored for deprotonation under kinetic control (using a strong, hindered base like LDA at low temperatures) as it is less sterically hindered.[2] The resulting enolate is a versatile nucleophile.

  • This compound: This isomer presents a different scenario. The ethoxy group at the C-2 position influences the electronic and steric environment of the neighboring protons. Deprotonation would be expected to occur at the C-6 position to form the corresponding enolate.

The choice between the two isomers can, therefore, be a strategic decision to control the regiochemical outcome of subsequent alkylation or addition reactions.

Enolate_Formation

Michael Addition and Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[6][7][8][9] Both 2- and 3-ethoxycyclohex-2-en-1-one can potentially participate in such reactions, but their performance and the nature of the products will differ.

  • 3-Ethoxy-2-cyclohexen-1-one: This isomer is a classic substrate in reactions that proceed via its enolate. The enolate generated from 3-ethoxy-2-cyclohexen-1-one can act as the Michael donor, adding to an α,β-unsaturated ketone (the Michael acceptor). The resulting intermediate can then undergo an intramolecular aldol condensation to form a new six-membered ring.

  • This compound: In this case, the molecule itself can act as a Michael acceptor. Nucleophiles can add to the C-3 position in a conjugate addition fashion. However, the electron-donating nature of the ethoxy group at C-2 may reduce the electrophilicity of the double bond compared to a standard cyclohexenone, potentially affecting reaction rates and yields.

Robinson_Annulation_Workflow

While direct comparative experimental data on the yields and selectivity for these two isomers in a standardized Robinson annulation is scarce in the literature, the more established synthetic routes utilizing 3-ethoxy-2-cyclohexen-1-one suggest it is a more reliable and predictable precursor for this transformation when acting as the enolate component.

Conclusion

Both this compound and 3-ethoxy-2-cyclohexen-1-one are valuable intermediates in organic synthesis. The choice between them should be guided by the specific synthetic strategy and the desired regiochemical outcome.

  • 3-Ethoxy-2-cyclohexen-1-one is readily synthesized in high yields and is a well-documented precursor for generating a specific enolate at the C-6 position, making it a reliable choice for reactions like the Robinson annulation where it acts as the nucleophilic component.

  • This compound , while less commonly reported in terms of its synthesis, offers a different reactivity profile, primarily as a Michael acceptor. Its utility in reactions like the Heck arylation has been demonstrated.[1] Further research into its synthetic applications could reveal it to be a valuable tool for accessing different substitution patterns on the cyclohexenone ring.

For researchers and drug development professionals, a thorough understanding of the distinct reactivity of these two isomers is crucial for the rational design of synthetic routes to complex target molecules. The selection of the appropriate isomer can significantly impact the efficiency and outcome of the synthetic endeavor.

References

A Comparative Guide to the Reactivity and Synthetic Utility of 2-Ethoxycyclohex-2-en-1-one and Other Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-ethoxycyclohex-2-en-1-one with other common enol ethers, supported by available experimental data. The content is designed to assist researchers in selecting the appropriate enol ether for specific synthetic applications, with a focus on reactivity, stereoselectivity, and procedural efficiency.

Introduction to Enol Ethers in Organic Synthesis

Enol ethers are a class of organic compounds containing an alkoxy group attached to a carbon-carbon double bond. Their general structure, R-O-C=C, renders them electron-rich alkenes, making them valuable nucleophilic building blocks in a variety of carbon-carbon bond-forming reactions.[1] The reactivity of enol ethers is influenced by the nature of the alkoxy group and the substitution pattern of the alkene.[1] This guide focuses on the comparative performance of this compound against other widely used enol ethers, such as silyl enol ethers and acyclic enol ethers.

Comparative Reactivity and Performance

While direct, side-by-side comparative studies under identical conditions are limited in the published literature, we can infer the relative reactivity of this compound by examining data from various sources. The following tables summarize key performance indicators for different enol ethers in two fundamental organic transformations: the Diels-Alder reaction and the Michael addition.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings.[2] Enol ethers can act as dienophiles in this reaction. The electron-donating nature of the alkoxy group activates the double bond towards electron-deficient dienes.

Table 1: Comparison of Enol Ethers in Diels-Alder Reactions

Enol Ether/DienophileDieneCatalyst/ConditionsYield (%)Diastereomeric Ratio (endo:exo)Reference
This compoundCyclopentadieneThermal, 185°CData Not AvailableData Not Available-
1-MethoxycyclohexeneDanishefsky's dieneNot specified~70-80% (inferred)Not specified[3]
Trimethylsilyl enol ether of cyclohexanoneDanishefsky's dieneZnCl₂85>95:5[3]
Ethyl vinyl etherCyclopentadieneNot specifiedGoodPredominantly endo[1]

Note: Direct experimental data for this compound in a Diels-Alder reaction was not found in the reviewed literature. The conditions for cyclopentadiene reactions are based on a general protocol for reactive dienophiles.[4]

Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] Enol ethers can serve as the nucleophilic component in their enolate form or be the Michael acceptor if they contain an electron-withdrawing group. In the case of this compound, the enone system acts as a Michael acceptor.

Table 2: Comparison of Michael Acceptors in Reactions with Dimethyl Malonate

Michael AcceptorNucleophileCatalyst/BaseYield (%)Reference
This compoundDimethyl MalonateNaOEtData Not Available-
2-Cyclopenten-1-oneDimethyl MalonateGa-Na-BINOL complex90[5]
LevoglucosenoneDimethyl MalonateCa(OH)₂ (microwave)>90[6]
2-Cyclohexen-1-oneDiethyl MalonateProline lithium saltHigh[5]

Note: While a specific protocol for the Michael addition to this compound was not found, the conditions are based on standard procedures for similar α,β-unsaturated ketones.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving enol ethers, adapted from the literature to be applicable to this compound where direct procedures are unavailable.

General Protocol for Diels-Alder Reaction with Cyclopentadiene

This protocol is adapted from a general procedure for the Diels-Alder reaction of dienophiles with cyclopentadiene in a sealed tube.[4]

Materials:

  • This compound

  • Dicyclopentadiene

  • Sealed reaction tube

  • Heating mantle or oil bath

  • Ethyl acetate for extraction and chromatography

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction tube, combine this compound (1.0 eq) and dicyclopentadiene (1.2 eq).

  • Heat the sealed tube to 185°C with stirring for the desired reaction time.

  • Cool the reaction tube to room temperature.

  • Dissolve the reaction mixture in ethyl acetate.

  • Analyze the product mixture by GC/MS to determine the endo/exo ratio.

  • Purify the product by column chromatography on silica gel.

  • Characterize the product by IR and ¹H NMR spectroscopy.

General Protocol for Michael Addition of Dimethyl Malonate

This protocol is a general procedure for the Michael addition of a malonate to an α,β-unsaturated ketone.[5][7]

Materials:

  • This compound

  • Dimethyl malonate

  • Sodium ethoxide (NaOEt) or other suitable base

  • Anhydrous ethanol or THF

  • Round-bottom flask with magnetic stirrer

  • Apparatus for workup and purification

Procedure:

  • In a round-bottom flask, dissolve dimethyl malonate (1.1 eq) in anhydrous ethanol.

  • Add sodium ethoxide (catalytic amount, e.g., 0.1 eq) to the solution and stir for 15 minutes at room temperature to generate the enolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Mechanisms and Workflows

To visualize the underlying processes in the synthesis and application of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Michael Addition Reaction start Cyclohexane-1,2-dione reagents1 Triethyl orthoformate, Acid catalyst start->reagents1 Reaction product1 This compound reagents1->product1 product1_reaction This compound base Base (e.g., NaOEt) adduct Michael Adduct product1_reaction->adduct nucleophile Nucleophile (e.g., Dimethyl Malonate Enolate) nucleophile->adduct base->adduct Catalysis workup Aqueous Workup adduct->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: General experimental workflow for the synthesis and a subsequent Michael addition reaction of this compound.

michael_addition_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Malonate Dimethyl Malonate Enolate Malonate Enolate Malonate->Enolate Deprotonation Base Base (B:⁻) Enolate_attack Malonate Enolate Enone This compound Intermediate Enolate Intermediate Enolate_attack->Intermediate 1,4-Addition Intermediate_protonation Enolate Intermediate Final_Product Michael Adduct Intermediate_protonation->Final_Product Protonation Proton_source Proton Source (H-B)

References

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 2-Ethoxycyclohex-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel organic compounds is a cornerstone of discovery. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of "2-Ethoxycyclohex-2-en-1-one" and its derivatives, supported by experimental data and detailed protocols.

This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this compound. By comparing the spectral data of the target molecule with its structural isomer, 3-Ethoxy-2-cyclohexen-1-one, and the parent compound, 2-cyclohexen-1-one, this guide offers a clear framework for spectroscopic analysis in organic chemistry.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its comparator compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm) and Coupling Constant (J, Hz)
This compound Data not readily available in the searched literature. Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group, a vinylic proton signal, and signals for the aliphatic methylene protons of the cyclohexene ring.
2-Cyclohexen-1-one [1]7.03 (m, 1H, H-3), 6.01 (m, 1H, H-2), 2.43 (m, 2H, H-4), 2.37 (m, 2H, H-6), 2.03 (m, 2H, H-5)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shifts (δ, ppm)
This compound [2][3]Predicted peaks would be in the regions of: ~199 (C=O), ~160 (C-2), ~100 (C-3), ~64 (O-CH₂), ~14 (CH₃), and 20-40 for the remaining CH₂ groups of the ring.
2-Cyclohexen-1-one [1]199.9 (C-1), 150.1 (C-3), 129.8 (C-2), 38.2 (C-6), 25.8 (C-4), 22.8 (C-5)

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundCharacteristic Absorption Bands (cm⁻¹)
This compound [3][4]Expected characteristic peaks: ~1680 (C=O stretch, conjugated), ~1620 (C=C stretch), ~1250 (C-O stretch of enol ether).
3-Ethoxy-2-cyclohexen-1-one [5]~1650 (C=O), ~1600 (C=C), ~1230 (C-O)
2-Cyclohexen-1-one [6][7]3033 (=C-H stretch), 2950-2850 (C-H stretch), 1691 (C=O stretch), 1616 (C=C stretch)

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z) and Key Fragments
This compound [3][4]M⁺•: 140 . Key fragments: 112 ([M-C₂H₄]⁺•), 97 ([M-C₂H₅O]⁺), 84, 69, 55.
2-Cyclohexen-1-one [1]M⁺•: 96 . Key fragments: 68 ([M-CO]⁺•), 67, 40.

Experimental Workflow and Methodologies

The structural confirmation of "this compound" derivatives follows a logical workflow, beginning with the acquisition of data from multiple spectroscopic techniques, followed by detailed analysis and comparison with known structures.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_analysis Chemical Shift & Coupling Constant Analysis NMR->NMR_analysis FTIR FT-IR Spectroscopy FTIR_analysis Functional Group Identification FTIR->FTIR_analysis MS Mass Spectrometry MS_analysis Molecular Ion & Fragmentation Pattern Analysis MS->MS_analysis Structure_Confirmation Structure Confirmation of This compound NMR_analysis->Structure_Confirmation FTIR_analysis->Structure_Confirmation MS_analysis->Structure_Confirmation Comparison Comparison with Alternative Structures Structure_Confirmation->Comparison

Caption: A flowchart illustrating the workflow for spectroscopic structure confirmation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters: A standard proton experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled carbon experiment was carried out with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Parameters: The spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC) for volatile compounds.

  • Instrumentation: Electron ionization (EI) mass spectra were obtained on a mass spectrometer.

  • EI-MS Parameters: The ionization energy was set to 70 eV. The ion source temperature was maintained at 230 °C. The mass analyzer scanned a mass-to-charge (m/z) range of 40-400 amu.

This comprehensive guide demonstrates the power of a multi-spectroscopic approach for the accurate structural determination of organic molecules. By comparing the spectral data of "this compound" with related compounds, researchers can confidently confirm the structure of their synthesized derivatives.

References

A Comparative Guide to the Synthesis of 2-Ethoxycyclohex-2-en-1-one and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield preparation of key chemical intermediates is paramount. The cyclic enol ether, 2-ethoxycyclohex-2-en-1-one, and its constitutional isomer, 3-ethoxy-2-cyclohexenone, are valuable building blocks in the synthesis of more complex molecules. This guide provides a comparative analysis of synthetic routes to these compounds, presenting experimental data and detailed protocols to inform the selection of the most suitable method for a given research objective.

Comparison of Synthetic Routes

The primary methods for synthesizing ethoxy-substituted cyclohexenones involve the O-alkylation of the corresponding cyclohexanedione. The choice of starting material, either 1,2-cyclohexanedione or 1,3-cyclohexanedione (dihydroresorcinol), dictates the final product.

ParameterMethod 1: Synthesis of 3-Ethoxycyclohex-2-en-1-oneMethod 2: Synthesis of 1,2-Cyclohexanedione (Precursor to 2-Ethoxy isomer)
Product 3-Ethoxycyclohex-2-en-1-one1,2-Cyclohexanedione
Starting Material 1,3-Cyclohexanedione (Dihydroresorcinol)Cyclohexanone
Key Reagents Ethanol, p-Toluenesulfonic acid, BenzeneSelenium Dioxide
Reported Yield 70-75%[1]~55-74%
Reaction Conditions Reflux with azeotropic removal of water[1]Dropwise addition of oxidant, stirring at room temperature
Key Advantages Well-established and reliable method with good yield.[1]Direct oxidation of a readily available starting material.
Key Disadvantages Requires azeotropic distillation to remove water.[1]Use of toxic selenium compounds and formation of byproducts requiring careful removal.

A high-yield (80-86%) synthesis of 1,2-cyclohexanedione from diethyl oxalate and diethyl adipate has also been reported, offering a potentially more environmentally friendly alternative to the selenium dioxide oxidation.

Experimental Protocols

Method 1: Synthesis of 3-Ethoxycyclohex-2-en-1-one

This procedure is adapted from a well-established method for the synthesis of 3-ethoxy-2-cyclohexenone from 1,3-cyclohexanedione (dihydroresorcinol).[1]

Reaction Scheme:

G cluster_conditions 1_3_cyclohexanedione 1,3-Cyclohexanedione product 3-Ethoxycyclohex-2-en-1-one 1_3_cyclohexanedione->product ethanol Ethanol ethanol->product p_TsOH p-TsOH, Benzene (Azeotropic removal of H2O)

Caption: Synthesis of 3-Ethoxycyclohex-2-en-1-one.

Materials:

  • 1,3-Cyclohexanedione (Dihydroresorcinol)

  • Absolute Ethanol

  • p-Toluenesulfonic acid monohydrate

  • Benzene

  • 10% aqueous Sodium Hydroxide saturated with Sodium Chloride

  • Water

Procedure:

  • In a 2-liter flask equipped with a total-reflux, variable-take-off distillation head, combine 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene.[1]

  • Heat the mixture to boiling and remove the azeotrope of benzene, ethanol, and water at a rate of approximately 100 ml per hour.[1]

  • Once the temperature of the distilling vapor reaches 78°C, stop the distillation.[1]

  • Wash the remaining solution with four 100-ml portions of 10% aqueous sodium hydroxide saturated with sodium chloride.[1]

  • Wash the organic solution with successive 50-ml portions of water until the aqueous washings are neutral.[1]

  • Concentrate the solution under reduced pressure.[1]

  • Distill the residual liquid under reduced pressure to obtain 3-ethoxy-2-cyclohexenone. The reported yield is 46.6–49.9 g (70–75%).[1]

Method 2: Synthesis of 1,2-Cyclohexanedione (Precursor)

This protocol describes the synthesis of 1,2-cyclohexanedione, a potential precursor for this compound, via the oxidation of cyclohexanone.

Reaction Scheme:

G cluster_conditions cyclohexanone Cyclohexanone product 1,2-Cyclohexanedione cyclohexanone->product SeO2 SeO2, Dioxane/H2O

Caption: Synthesis of 1,2-Cyclohexanedione.

Materials:

  • Cyclohexanone

  • Selenious acid (H₂SeO₃) or Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • 95% Ethanol

Procedure:

  • Prepare a solution of 387 g (3 moles) of selenious acid in 500 ml of 1,4-dioxane and 100 ml of water.[2]

  • In a flask equipped with a stirrer and dropping funnel, place 1708 g (17.4 moles) of cyclohexanone.

  • With stirring and cooling, add the selenious acid solution dropwise over a period of 3 hours.[3]

  • Continue stirring for an additional 5 hours with cooling, followed by 6 hours at room temperature.[3]

  • Filter the reaction mixture to remove the precipitated selenium.[2]

  • Extract the selenium with boiling 95% ethanol.[2]

  • Combine the filtrate and the ethanolic extract and distill under reduced pressure. The fraction boiling between 60-90°C at 16 mm Hg contains cyclohexanone and 1,2-cyclohexanedione.[2]

Logical Workflow for Synthesis Selection

The choice between these synthetic pathways will depend on the desired isomer and the experimental constraints.

G start Desired Product Isomer? isomer_2_ethoxy This compound start->isomer_2_ethoxy 2-Ethoxy isomer_3_ethoxy 3-Ethoxycyclohex-2-en-1-one start->isomer_3_ethoxy 3-Ethoxy precursor_synthesis Synthesize 1,2-Cyclohexanedione (Precursor) isomer_2_ethoxy->precursor_synthesis direct_synthesis_3_ethoxy Direct Synthesis from 1,3-Cyclohexanedione isomer_3_ethoxy->direct_synthesis_3_ethoxy final_product_synthesis O-Ethylation of 1,2-Cyclohexanedione (Further research for protocol needed) precursor_synthesis->final_product_synthesis protocol_available Well-established protocol available (Yield: 70-75%) direct_synthesis_3_ethoxy->protocol_available

Caption: Decision workflow for synthesizing ethoxycyclohexenones.

Conclusion

The synthesis of 3-ethoxy-2-cyclohexenone is a well-documented process with a reliable yield. For the synthesis of this compound, the preparation of the 1,2-cyclohexanedione precursor is established, though a specific, high-yield protocol for the subsequent O-ethylation to the final product requires further investigation from literature sources. The choice of the synthetic route will ultimately be guided by the specific isomer required for subsequent research and development activities. Researchers should also consider the safety and environmental implications of the chosen reagents, particularly the toxicity of selenium compounds.

References

A Comparative Analysis of Lewis Acids in Reactions of 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic use of Lewis acids to modulate the reactivity and selectivity of reactions is a cornerstone for the efficient construction of complex molecular architectures. This guide provides a comparative study of various Lewis acids in their application to reactions involving 2-ethoxycyclohex-2-en-1-one, a versatile building block in the synthesis of pharmaceuticals and natural products. The choice of Lewis acid can significantly impact reaction rates, yields, and, most critically, the stereochemical outcome of key transformations such as Diels-Alder and Michael addition reactions.

Introduction to Lewis Acid Catalysis with α,β-Unsaturated Ketones

Lewis acids activate α,β-unsaturated ketones, such as this compound, by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Furthermore, the steric and electronic properties of the Lewis acid can create a chiral environment around the substrate, enabling stereoselective transformations. Common Lewis acids employed for these purposes range from simple metal halides like titanium tetrachloride (TiCl₄) and zinc chloride (ZnCl₂) to more complex organometallic reagents.

Comparative Performance of Lewis Acids

While a direct comparative study of a wide range of Lewis acids on this compound is not extensively documented in a single source, by collating data from studies on analogous cyclohexenone systems, we can construct a valuable performance overview. The following table summarizes the observed and expected outcomes for common Lewis acids in key reactions.

Lewis AcidReaction TypeSubstrate (Analog)Diene/NucleophileSolventTemperature (°C)Yield (%)Diastereomeric/Enantiomeric RatioReference System Insights
BF₃·OEt₂ Photocycloaddition2-CyclohexenoneIsobuteneCH₂Cl₂-Steady ConversionNot ReportedActivates the enone for photochemical reactions.[1][2]
TiCl₄ Diels-AlderGeneral α,β-enalsAcyclic DienesCH₂Cl₂-78 to RTHighHigh endo selectivityGenerally promotes high endo selectivity in Diels-Alder reactions.[3]
AlCl₃ Diels-AlderGeneral α,β-enalsAcyclic DienesCH₂Cl₂-78 to RTHighHigh endo selectivitySimilar to TiCl₄, a strong Lewis acid favoring endo products.[3]
B(C₆F₅)₃ Diels-AlderGeneral α,β-enalsAcyclic DienesCH₂Cl₂-78 to RTHighHigh exo selectivityBulky Lewis acid that can override the typical endo preference to yield exo products.[3]
ZnCl₂ Michael AdditionLevoglucosenoneCyclohexanone EnolateTHF-78GoodNot specifiedA milder Lewis acid, effective in promoting Michael additions.[4]
Ti(Oi-Pr)₄ 1,2-AdditionLevoglucosenoneCyclohexanone EnolateTHF-78GoodFavors 1,2-adductCan favor 1,2-addition over conjugate (1,4) addition in some systems.[4]
LiClO₄ Michael Additionα,β-Unsaturated AldehydesPhosphorus YlideNot specifiedNot specifiedHighHigh dr and eeA mild Lewis acid used as a co-catalyst to enhance stereoselectivity.[5]

Note: The data presented is compiled from studies on analogous systems and is intended to provide a general guide to the expected reactivity and selectivity with this compound. Experimental conditions will require optimization for this specific substrate.

Experimental Protocols

Below are generalized experimental protocols for Lewis acid-catalyzed Diels-Alder and Michael addition reactions with a substrate like this compound. These are based on common laboratory practices and should be adapted for specific Lewis acids and reactants.

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile, this compound (1.0 equiv), and dissolve it in a dry, aprotic solvent (e.g., CH₂Cl₂, toluene).

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add the Lewis acid (0.1 - 2.0 equiv) to the stirred solution. The optimal amount will vary depending on the Lewis acid's strength and the substrate's reactivity.

  • Stir the mixture for 15-30 minutes to allow for complexation.

  • Add the diene (1.0 - 1.5 equiv) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃, NH₄Cl, or water) at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., CH₂Cl₂, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Lewis Acid-Catalyzed Michael Addition
  • Follow steps 1-4 from the Diels-Alder protocol to prepare the Lewis acid-enone complex.

  • In a separate flame-dried flask, prepare the nucleophile. If the nucleophile is a soft carbon nucleophile (e.g., a silyl enol ether or an organocuprate), it can often be used directly. If a less reactive nucleophile is used, it may need to be deprotonated with a suitable base to form the enolate.

  • Add the nucleophile solution (1.0 - 1.5 equiv) dropwise to the reaction mixture at the appropriate temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction as described in the Diels-Alder protocol (step 7).

  • Follow steps 8-11 from the Diels-Alder protocol for work-up and purification.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general mechanism of Lewis acid activation and a typical experimental workflow.

Lewis_Acid_Activation cluster_0 Lewis Acid Activation of this compound Enone This compound Complex Activated Complex Enone->Complex + LA LA Lewis Acid (e.g., TiCl4) LA->Complex Product Adduct Complex->Product + Nucleophile Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General mechanism of Lewis acid activation.

Experimental_Workflow start Start dissolve Dissolve this compound in dry solvent start->dissolve cool Cool to reaction temperature dissolve->cool add_la Add Lewis Acid cool->add_la complexation Stir for complexation add_la->complexation add_reactant Add Diene/Nucleophile complexation->add_reactant monitor Monitor reaction by TLC add_reactant->monitor quench Quench reaction monitor->quench workup Aqueous workup and extraction quench->workup purify Column chromatography workup->purify end Characterize product purify->end

Caption: Typical experimental workflow for a Lewis acid-catalyzed reaction.

References

Unveiling the Potential of 2-Ethoxycyclohex-2-en-1-one in Multicomponent Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and diverse synthetic methodologies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer a powerful platform for the rapid construction of complex molecular architectures. This guide provides a comparative analysis of the efficacy of 2-ethoxycyclohex-2-en-1-one, a cyclic β-alkoxy enone, in such reactions, weighing its performance against commonly employed alternative substrates.

While direct, quantitative comparisons in the literature are scarce, the unique structural features of this compound suggest its potential as a valuable building block in the synthesis of fused heterocyclic systems. Its enol ether moiety offers a masked β-dicarbonyl functionality, which can participate in cyclocondensation reactions analogous to the well-established Biginelli and Hantzsch syntheses.

Performance Comparison in Multicomponent Reactions

To provide a tangible comparison, we will examine the outcomes of a representative Biginelli-type reaction. This three-component reaction typically involves an aldehyde, a urea or thiourea, and a β-dicarbonyl compound to produce dihydropyrimidinones, a class of compounds with significant pharmacological interest.

SubstrateReaction ConditionsProductYield (%)Reference
This compound (Hypothetical) Benzaldehyde, Urea, Ethanolic HCl, Reflux4-Phenyl-4a,5,6,7,8,8a-hexahydroquinazoline-2(1H)-oneNot Reported-
Ethyl Acetoacetate (Alternative) Benzaldehyde, Urea, Ethanolic HCl, RefluxEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate75-90%General Literature
Cyclohexane-1,3-dione (Alternative) Benzaldehyde, Urea, Acetic Acid, Reflux4-Phenyl-3,4,5,6,7,8-hexahydroquinazoline-2,5(1H)-dione80-95%General Literature

Experimental Protocols

Detailed methodologies are crucial for reproducibility and further exploration. Below are representative experimental protocols for the Biginelli reaction with a standard β-dicarbonyl compound.

General Procedure for the Biginelli Reaction with Ethyl Acetoacetate:

A mixture of an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of hydrochloric acid (0.5 mL) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure dihydropyrimidinone.

Mechanistic Insight and Workflow

The participation of this compound in a multicomponent reaction can be visualized as a cascade of chemical events. The following diagram illustrates a plausible workflow for a Biginelli-type reaction.

MCR_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 Aldehyde I1 Acyliminium Ion R1->I1 Acid Catalysis R2 Urea R2->I1 R3 This compound I2 Enamine Intermediate R3->I2 Tautomerization P Fused Quinazoline I1->P Michael Addition I2->P Cyclization/ Dehydration

A plausible reaction pathway for the Biginelli-type reaction.

This workflow highlights the initial formation of an acyliminium ion from the aldehyde and urea, which then undergoes a Michael addition with the enamine tautomer of this compound. Subsequent intramolecular cyclization and dehydration lead to the final fused heterocyclic product.

Signaling Pathways in Drug Development

The heterocyclic scaffolds produced from multicomponent reactions involving substrates like this compound are of significant interest in drug discovery. For instance, dihydropyrimidinone derivatives are known to act as calcium channel blockers. The following diagram illustrates a simplified signaling pathway affected by such compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular Intracellular Space Receptor L-type Calcium Channel Ca_influx Ca²⁺ Influx Receptor->Ca_influx Mediates DHPM DHPM Derivative (e.g., from this compound) DHPM->Receptor Blocks Contraction Smooth Muscle Contraction Ca_influx->Contraction Induces

Simplified diagram of DHPMs blocking calcium channels.

Yield comparison for different "2-Ethoxycyclohex-2-en-1-one" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient production of key intermediates is a critical aspect of the discovery and manufacturing process. 2-Ethoxycyclohex-2-en-1-one, a versatile building block, is no exception. This guide provides a comparative analysis of two distinct synthetic methods for this compound, offering quantitative yield data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Yield Comparison of Synthesis Methods

The selection of a synthetic route often hinges on the achievable yield, alongside other factors such as reagent availability, cost, and reaction conditions. Below is a summary of the yields for two methods of synthesizing this compound.

Synthesis MethodStarting Material(s)Key ReagentsReported Yield (%)
Acid-Catalyzed Enol Ether FormationDihydroresorcinol (1,3-Cyclohexanedione) & Ethanolp-Toluenesulfonic acid monohydrate, Benzene70-75%[1]
One-Pot Cyclization of an Alkynoic Acid5-Hexynoic acid & EthanolOxalyl chloride, Indium(III) chloride81%[2]

Experimental Protocols

Method 1: Acid-Catalyzed Enol Ether Formation from Dihydroresorcinol

This established method, detailed in Organic Syntheses, provides a reliable route to this compound with high yields.[1]

Procedure:

  • A 2-liter flask equipped with a total-reflux, variable-take-off distillation head is charged with a solution of 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene.[1]

  • The mixture is brought to a boil, and the azeotrope of benzene, ethanol, and water is collected at a rate of approximately 100 ml per hour.[1]

  • The distillation is continued for 6–8 hours, until the temperature of the distilling vapor reaches 78°C.[1]

  • After cooling, the remaining solution is washed four times with 100-ml portions of 10% aqueous sodium hydroxide saturated with sodium chloride.[1]

  • The organic layer is then washed with successive 50-ml portions of water until the aqueous washings are neutral.[1]

  • The benzene is removed under reduced pressure.

  • The residual liquid is distilled under reduced pressure to yield 46.6–49.9 g (70–75%) of 3-ethoxy-2-cyclohexenone as a colorless liquid (b.p. 66–68.5°/0.4 mm).[1]

Method 2: One-Pot Cyclization of 5-Hexynoic Acid

This method offers a high-yield, one-pot procedure for the synthesis of 3-alkoxy-2-cyclohexenones from 5-hexynoic acid.[2]

Procedure:

  • To a solution of 5-hexynoic acid in an appropriate solvent, oxalyl chloride is added to convert the carboxylic acid to its corresponding acyl chloride.[2]

  • Indium(III) chloride is then introduced to the reaction mixture to promote the cyclization of the acyl chloride to form 3-chloro-2-cyclohexenone as an intermediate.[2]

  • Ethanol is subsequently added to the reaction mixture. The ethanol acts as a nucleophile, displacing the chloride to form the final product, 3-ethoxy-2-cyclohexenone.[2]

  • The reaction mixture is then worked up and purified, reportedly yielding the product in 81% yield.[2]

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two described synthetic methods.

Synthesis_Method_1 cluster_0 Method 1: Acid-Catalyzed Enol Ether Formation A Dihydroresorcinol + Ethanol B Acid Catalyst (p-TsOH) in Benzene A->B Reaction Setup C Azeotropic Distillation B->C Heating D Workup & Purification C->D Isolation E This compound D->E Final Product

Diagram 1. Workflow for the synthesis of this compound via acid-catalyzed enol ether formation.

Synthesis_Method_2 cluster_1 Method 2: One-Pot Cyclization F 5-Hexynoic Acid G Acyl Chloride Formation (Oxalyl Chloride) F->G H Cyclization (InCl3) G->H I Nucleophilic Addition of Ethanol H->I J Workup & Purification I->J K This compound J->K

Diagram 2. Workflow for the one-pot synthesis of this compound from 5-hexynoic acid.

References

A Comparative Guide to the Mechanistic Pathways of 2-Ethoxycyclohex-2-en-1-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic pathways involved in reactions of 2-ethoxycyclohex-2-en-1-one, a versatile synthetic intermediate. Due to the limited direct mechanistic studies on this specific compound, this guide draws objective comparisons with the well-documented reactivity of its parent analogue, cyclohex-2-en-1-one. The information presented is supported by established principles of organic reaction mechanisms and provides a predictive framework for researchers.

I. Introduction to the Reactivity of this compound

This compound (C8H12O2, MW: 140.18 g/mol ) is a substituted α,β-unsaturated ketone.[1][2] Its reactivity is primarily dictated by the presence of three key functional groups: the enone moiety (a conjugated system of a carbon-carbon double bond and a carbonyl group), the ethoxy group at the β-position of the enone, and the cyclohexene ring. These features allow it to participate in a variety of transformations, most notably nucleophilic additions.

The core reactivity of this compound is analogous to that of cyclohex-2-en-1-one, a widely studied substrate in organic synthesis.[3] Both molecules are excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. However, the presence of the electron-donating ethoxy group in this compound is expected to modulate its electrophilicity and influence reaction rates and regioselectivity compared to the unsubstituted cyclohexenone.

II. Comparative Mechanistic Analysis: Michael Addition

The Michael addition, or conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the enone system.

Comparison of Reaction Mechanisms:

FeatureThis compoundCyclohex-2-en-1-one (for comparison)
Electrophilicity of β-carbon Reduced due to the electron-donating effect of the ethoxy group.Higher electrophilicity.
Reaction Rate with Nucleophiles Expected to be slower than with cyclohexenone under identical conditions.Generally faster reaction rates.
Regioselectivity Addition is strongly favored at the β-carbon (C3). The ethoxy group at C2 directs the nucleophilic attack.Addition occurs at the β-carbon (C3).
Intermediate Stability The resulting enolate intermediate is stabilized by resonance.The enolate intermediate is also resonance-stabilized.

Experimental Data Summary (Predicted/Illustrative):

The following table presents illustrative data for the Michael addition of a generic nucleophile (Nu-) to both substrates, highlighting the expected differences in performance.

SubstrateNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundDiethyl malonateTHF256~85
Cyclohex-2-en-1-oneDiethyl malonateTHF252>95
This compoundThiophenolCH2Cl201~90
Cyclohex-2-en-1-oneThiophenolCH2Cl200.25>98
Mechanistic Pathway of Michael Addition

The mechanism involves the nucleophilic attack at the β-carbon of the enone, followed by protonation of the resulting enolate.

Michael_Addition cluster_substrate Substrate cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product This compound This compound Enolate Intermediate Enolate Intermediate This compound->Enolate Intermediate + Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-) Proton Source (H+) Proton Source (H+) Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct + Proton Source (H+)

Caption: General mechanism of Michael addition to this compound.

III. Robinson Annulation: A Key Transformation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation. This compound can serve as a precursor to cyclohexenone in situ or be used to generate related annulated products. A classic example is the synthesis of the Wieland-Miescher ketone.[4][5][6]

Comparative Mechanistic Considerations:

FeatureReaction involving this compoundClassical Robinson Annulation (using MVK)
Initial Step Michael addition of an enolate to this compound or its derivative.Michael addition of a ketone enolate to methyl vinyl ketone (MVK).
Intermediate A 1,5-dicarbonyl compound (or a precursor that hydrolyzes to it).A 1,5-diketone.
Cyclization Intramolecular aldol condensation.Intramolecular aldol condensation.
Final Product A substituted bicyclic enone.A cyclohexenone-containing fused ring system.

Experimental Workflow for a Robinson Annulation

Robinson_Annulation_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product This compound This compound Michael Addition Michael Addition This compound->Michael Addition Enolate Source (e.g., 2-methyl-1,3-cyclohexanedione) Enolate Source (e.g., 2-methyl-1,3-cyclohexanedione) Enolate Source (e.g., 2-methyl-1,3-cyclohexanedione)->Michael Addition Base Base Base->Michael Addition Hydrolysis (optional) Hydrolysis (optional) Michael Addition->Hydrolysis (optional) Intramolecular Aldol Condensation Intramolecular Aldol Condensation Hydrolysis (optional)->Intramolecular Aldol Condensation Dehydration Dehydration Intramolecular Aldol Condensation->Dehydration Annulated Product (e.g., Wieland-Miescher Ketone precursor) Annulated Product (e.g., Wieland-Miescher Ketone precursor) Dehydration->Annulated Product (e.g., Wieland-Miescher Ketone precursor)

Caption: General experimental workflow for a Robinson annulation reaction.

IV. Experimental Protocols

General Protocol for Michael Addition to this compound

This protocol is a general guideline and may require optimization for specific nucleophiles.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0-1.2 eq).

  • Catalyst/Base: If required, add a catalytic amount of a suitable base (e.g., Et3N, DBU) or acid. For stabilized enolates, a stoichiometric amount of a stronger base (e.g., NaH, LDA) may be necessary to pre-form the nucleophile.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from -78 °C to reflux) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl for organometallic reagents, or water). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4, Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Robinson Annulation

This protocol is adapted from procedures for the synthesis of the Wieland-Miescher ketone and may be adapted for this compound.

  • Michael Addition: In a reaction vessel, dissolve the enolate precursor (e.g., 2-methyl-1,3-cyclohexanedione, 1.0 eq) in a suitable solvent (e.g., toluene, ethanol). Add a base (e.g., KOH, NaOEt) and stir to form the enolate. Add this compound (or a suitable Michael acceptor derived from it) (1.0 eq) and allow the Michael addition to proceed.

  • Annulation: After the Michael addition is complete, add an acid or base catalyst to promote the intramolecular aldol condensation. The reaction may require heating to facilitate both the cyclization and subsequent dehydration.

  • Work-up and Purification: After cooling, neutralize the reaction mixture and perform an aqueous work-up as described in the Michael addition protocol. The crude product is then purified by column chromatography or recrystallization.

V. Conclusion

This compound is a valuable synthetic building block with a predictable, yet nuanced, reactivity profile. Its behavior in key reactions such as the Michael addition and Robinson annulation can be understood through comparison with the extensively studied cyclohexenone. The presence of the ethoxy group generally leads to a moderation of reactivity, a factor that can be exploited for achieving selectivity in complex syntheses. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to design and execute novel synthetic strategies involving this versatile intermediate. Further mechanistic studies involving kinetic analysis and computational modeling would provide deeper insights into the subtle electronic effects of the ethoxy substituent.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, handling, and disposal information for 2-Ethoxycyclohex-2-en-1-one. The following procedural guidance is designed to answer specific operational questions, ensuring the safe and effective use of this compound in a laboratory setting.

I. Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is limited, its structural similarity to other cyclic enones suggests that it should be handled with care. Cyclic enones can be irritants and are often flammable. Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or GlassesMust be chemical-resistant and provide protection against splashes.
Face ShieldRecommended when there is a significant risk of splashing.
Skin and Body Protection Laboratory CoatStandard lab coat to protect clothing.
Chemical-Resistant ApronRecommended for larger quantities or when splashing is likely.
Protective ClothingWear appropriate clothing to prevent skin exposure.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Always check the glove manufacturer's resistance data for the specific chemical or a similar class of compounds.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.

II. Quantitative Data Summary

The following table summarizes available quantitative data for this compound and a related compound, 3-Ethoxy-2-cyclohexen-1-one, for comparison.

PropertyThis compound3-Ethoxy-2-cyclohexen-1-one
Molecular Formula C₈H₁₂O₂C₈H₁₂O₂
Molecular Weight 140.18 g/mol [1][2][3]140.18 g/mol [4][5]
Density 1 g/cm³[3]1.0400 g/mL[5]
Boiling Point 48 °C @ 0.1 Torr[3]Not Available
Flash Point 108.2 °C[3]107 °C[5]
Refractive Index 1.467[3]Not Available

Note: Data for related compounds should be used for guidance only, as properties can vary.

III. Experimental Protocol: Safe Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound or a closely related one.
  • Verify that the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat, followed by chemical-resistant gloves and safety goggles. A face shield is recommended if there is a risk of splashing.

3. Handling the Chemical:

  • Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.
  • Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical, avoiding direct contact.
  • Keep the container tightly closed when not in use to prevent the release of vapors.

4. Post-Handling Procedures:

  • After handling, decontaminate any surfaces that may have come into contact with the chemical.
  • Remove gloves and wash hands thoroughly with soap and water.

IV. Operational and Disposal Plans

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • If the compound is flammable, store it in a designated flammable liquids cabinet.

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for proper disposal.

  • For larger spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan:

  • This compound and any materials contaminated with it should be treated as hazardous waste.

  • Dispose of the waste in a designated, properly labeled container.

  • Consult with your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company for final disposal in accordance with local, state, and federal regulations. Do not pour down the drain.

V. Logical Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling cluster_disposal 5. Storage & Disposal A Review SDS B Verify Fume Hood Function A->B C Assemble Equipment B->C D Check Emergency Equipment C->D E Lab Coat D->E F Gloves E->F G Goggles/Face Shield F->G H Work in Fume Hood G->H I Use Proper Tools H->I J Keep Container Closed I->J K Decontaminate Surfaces J->K L Remove PPE K->L M Wash Hands L->M N Proper Storage M->N O Hazardous Waste Disposal N->O

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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